Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKWTCCYUHOKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650186 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925006-96-8 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and a mechanistic overview.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Claisen condensation reaction between 4-methoxyacetophenone and diethyl oxalate to form the key intermediate, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in the second step to yield the final isoxazole product.
Below is a diagram illustrating the overall experimental workflow.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
This procedure details the Claisen condensation of 4-methoxyacetophenone with diethyl oxalate.
Materials:
-
4-Methoxyacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Dichloromethane
-
Dilute Sulfuric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
Freshly prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
To the stirred solution of sodium ethoxide, add a mixture of 4-methoxyacetophenone and diethyl oxalate dropwise at room temperature.
-
Stir the resulting mixture overnight at room temperature.
-
Following the overnight stirring, heat the reaction mixture to 80°C for 30 minutes.
-
Cool the mixture to room temperature and acidify to a pH of 2 using dilute sulfuric acid.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate may be used in the next step without further purification or can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol describes the cyclization of the intermediate with hydroxylamine hydrochloride to form the target isoxazole.
Materials:
-
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, hydroxylamine hydrochloride, and sodium acetate in ethanol in a round-bottom flask.[1]
-
Reflux the reaction mixture for approximately 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Pour the concentrated residue into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry.[2]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1][2]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and purity of reagents.
| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temp. | Time | Product | Yield |
| 1 | 4-Methoxyacetophenone | Diethyl Oxalate | Sodium Ethoxide | Ethanol | RT, then 80°C | Overnight, then 30 min | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | ~70-85% |
| 2 | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 6 hours | This compound | ~75-90% |
Reaction Mechanism
The formation of the isoxazole ring from the 1,3-dicarbonyl intermediate and hydroxylamine proceeds through a condensation reaction followed by cyclization and dehydration. The regioselectivity of the reaction, which dictates the formation of the 5-(4-methoxyphenyl) isomer, is governed by the relative reactivity of the two carbonyl groups. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl, leading to the preferential initial attack of hydroxylamine at this position.
Conclusion
The described two-step synthesis provides an efficient and reliable method for obtaining this compound. The starting materials are readily available, and the procedures involve standard laboratory techniques. This guide offers a solid foundation for researchers and scientists working on the synthesis of isoxazole derivatives for various applications in drug development and materials science.
References
An In-depth Technical Guide on the Chemical Properties of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a prominent feature in various pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document summarizes the known physicochemical properties, provides a plausible experimental protocol for its synthesis, and includes spectral data for analogous compounds to aid in characterization.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [4][5] |
| Molecular Weight | 247.25 g/mol | [4][5] |
| CAS Number | 376623-69-7 | [4][6] |
| Appearance | Solid | [7] |
| Melting Point | 82-83 °C | [4] |
| Boiling Point | 413.3±40.0 °C (Predicted) | [4] |
| Density | 1.182±0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)c1cc(on1)c2ccc(OC)cc2 | [8] |
| Storage | Sealed in dry, Room Temperature | [4] |
Solubility Profile
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of similar isoxazole-3-carboxylates, a plausible synthetic route involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne.[9][10] A potential protocol is adapted from the synthesis of a structurally related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[11]
Proposed Synthesis of this compound:
This proposed synthesis involves a two-step process: the formation of 4-methoxybenzonitrile oxide and its subsequent cycloaddition with ethyl propiolate.
Step 1: Synthesis of 4-methoxybenzaldehyde oxime
-
To a solution of 4-methoxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methoxybenzaldehyde oxime.
Step 2: In situ generation of 4-methoxybenzonitrile oxide and cycloaddition
-
To a solution of 4-methoxybenzaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) and stir the mixture for 18 hours at room temperature to generate the corresponding hydroximoyl chloride.[10]
-
To a solution of the crude hydroximoyl chloride and ethyl propiolate (1 equivalent) in a mixture of water and methanol, add a base such as diisopropylethylamine (DIPEA) (3 equivalents).[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic phase with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.
Spectral Data (Analogous Compounds)
Experimental spectral data for this compound are not publicly available. For reference, the following data for structurally similar compounds are provided.
1. 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole [12]
-
¹H NMR (400 MHz, CDCl₃): δ 8.3 – 8.15 (m, 3H), 7.9 – 7.81 (m, 3H), 7.78 – 7.73 (m, 1H), 7.71 – 7.66 (m, 1H), 7.60 – 7.55 (m, 1H), 7.3 (s, 1H), 7.0 – 6.9 (m, 2H), 3.9 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5.
2. 3-(4-methoxyphenyl)-5-phenylisoxazole [13]
-
¹H NMR (400 MHz, CDCl₃): δ 7.83–7.78 (m, 4H, ArH), 7.49–7.41 (m, 3H, ArH), 7.00–6.96. (m, 2H, ArH), 6.76 (s, 1H, isoxazole-H), 3.84 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.5, 160.2, 129.9, 129.0, 128.9, 128.2, 125.6, 122.4, 114.2, 96.6, 55.3.
3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [14]
-
General Instrumental Methods: NMR spectra can be recorded on a 300 MHz spectrometer in CDCl₃ or DMSO-d₆ with chemical shifts reported in ppm. IR spectra can be recorded on an FTIR spectrometer. Mass spectra can be obtained using an ESI source.
Biological Activity
While the specific biological activity of this compound has not been reported, the isoxazole scaffold is a well-established pharmacophore with a broad spectrum of activities. Various derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents.[2][3][15] The presence of the 4-methoxyphenyl group may influence the biological activity, and this compound could serve as a valuable starting point for the development of new therapeutic agents. Further in-vitro and in-vivo studies are required to elucidate its specific biological functions and potential mechanisms of action.
Mandatory Visualizations
As no specific signaling pathways or detailed experimental workflows for this compound have been identified in the literature, a logical diagram illustrating the proposed synthetic workflow is provided below.
Caption: Proposed synthesis workflow for this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. This compound | 376623-69-7 [chemicalbook.com]
- 5. This compound | 376623-69-7 [amp.chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. rsc.org [rsc.org]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, making their precise characterization crucial for drug discovery and development.[1][2] This document details the synthetic pathway, experimental protocols for characterization, and a summary of its key structural features based on spectroscopic data.
Synthesis and Physicochemical Properties
This compound is a white crystalline solid with a melting point of 82-83 °C.[3] The synthesis of 3,5-disubstituted isoxazoles like the title compound often proceeds through the formation of a chalcone intermediate followed by cyclization with hydroxylamine hydrochloride.[1][2][4][5] Another common and efficient method involves the cycloaddition of a substituted alkyne with a source of nitrile oxide, or a related 1,3-dipolar cycloaddition reaction.[6]
| Property | Value | Reference |
| Molecular Formula | C13H13NO4 | [7] |
| Molecular Weight | 247.25 g/mol | [7] |
| Melting Point | 82-83 °C | [3] |
| CAS Number | 376623-69-7 | [3] |
Spectroscopic Data for Structure Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data (Inferred from Methyl Ester Analog) [8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic Protons (ortho to isoxazole) |
| ~7.0 | Doublet | 2H | Aromatic Protons (ortho to methoxy) |
| ~6.8 | Singlet | 1H | Isoxazole Ring Proton |
| ~4.4 | Quartet | 2H | -OCH2CH3 |
| ~3.9 | Singlet | 3H | -OCH3 |
| ~1.4 | Triplet | 3H | -OCH2CH3 |
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~163 | C5 of isoxazole |
| ~160 | C3 of isoxazole |
| ~162 | C of phenyl ring attached to methoxy |
| ~129 | CH of phenyl ring (ortho to isoxazole) |
| ~119 | C of phenyl ring attached to isoxazole |
| ~115 | CH of phenyl ring (ortho to methoxy) |
| ~97 | C4 of isoxazole |
| ~62 | -OCH2CH3 |
| ~56 | -OCH3 |
| ~14 | -OCH2CH3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related isoxazole derivative shows characteristic peaks that can be extrapolated to the title compound.[10]
Characteristic IR Absorption Bands (Inferred from Analog) [10]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1730 | C=O stretch (ester) |
| ~1610 | C=N stretch (isoxazole) |
| ~1500-1600 | C=C stretch (aromatic and isoxazole) |
| ~1250 | C-O stretch (ether and ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound (C13H13NO4), the expected molecular ion peak [M]+ would be at m/z 247.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound, based on common methods for similar compounds.[6][10]
Synthesis via 1,3-Dipolar Cycloaddition
-
Preparation of the Aldoxime: 4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution to form 4-methoxybenzaldoxime.
-
Generation of the Nitrile Oxide: The 4-methoxybenzaldoxime is oxidized in situ using an oxidizing agent such as sodium hypochlorite (bleach) in a suitable solvent like dichloromethane.
-
Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the generated nitrile oxide. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Logical Workflow and Pathways
The following diagrams illustrate the general synthesis pathway and the analytical workflow for the structure elucidation of this compound.
Caption: General synthesis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 376623-69-7 [amp.chemicalbook.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. americanelements.com [americanelements.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Overview of CAS 376623-69-7: An Uncharacterized Isoxazole Derivative
Disclaimer: This document serves as a summary of publicly available information regarding the chemical compound with CAS number 376623-69-7. A comprehensive search of scientific literature and patent databases has revealed no specific research data, experimental protocols, or biological activity associated with this molecule. Therefore, the in-depth technical guide requested cannot be fully provided. This report instead offers a general overview of the chemical class to which this compound belongs and outlines the necessary steps for its future characterization.
Introduction
The compound identified by CAS number 376623-69-7 is Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate .[1][2][3] It belongs to the isoxazole class of heterocyclic compounds, which are known to be of significant interest in the fields of medicinal chemistry and drug discovery. While this specific molecule is commercially available for research purposes, it remains an uncharacterized entity in the scientific literature. This guide will summarize its known chemical properties and provide a general context for its potential research applications based on the activities of related isoxazole derivatives.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is presented in Table 1. This information is derived from chemical supplier databases and computational predictions.
| Property | Value | Reference |
| CAS Number | 376623-69-7 | [1][2][3] |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | [1] |
| Chemical Formula | C13H13NO4 | [1] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically offered at >95% by commercial suppliers | [4] |
The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile pharmacophore.
Potential Research Directions for CAS 376623-69-7
Given the lack of specific data for Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, its potential biological activities can only be inferred from related structures. The presence of the 4-methoxyphenyl group is common in many biologically active molecules. Future research to characterize this compound would likely involve the following workflow:
Hypothetical Experimental Protocols
Without published research, any experimental protocol would be speculative. However, a general approach to begin assessing the biological activity of this compound would involve:
a) General Cell Viability Assay:
-
Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.
-
Method: A standard MTT or resazurin-based assay would be employed. Cells would be seeded in 96-well plates and treated with a concentration range of the test compound for 48-72 hours. Cell viability would be measured spectrophotometrically.
b) Anti-inflammatory Activity Screening:
-
Objective: To assess the compound's ability to modulate inflammatory responses.
-
Method: A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of nitric oxide (NO) in the culture supernatant would be quantified using the Griess reagent, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) could be measured by ELISA or RT-qPCR.
Conclusion
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (CAS 376623-69-7) is a commercially available but scientifically uncharacterized chemical compound. While its isoxazole core suggests potential for biological activity, a comprehensive research effort is required to elucidate its synthesis, mechanism of action, and therapeutic potential. The information provided in this guide is intended to offer a starting point for researchers and drug development professionals interested in exploring the properties of this molecule. Further investigation is necessary to unlock any potential it may hold in the field of medicinal chemistry.
References
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 376623-69-7|Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
"Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate molecular weight"
Technical Guide: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth overview of the physicochemical properties and synthetic pathway of this compound, a heterocyclic compound of interest in medicinal chemistry.
Physicochemical and Structural Data
This compound is a substituted isoxazole, a class of heterocyclic compounds recognized for its versatile role as a building block in the development of new pharmaceutical agents.[1] The quantitative properties of this specific molecule are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 247.25 g/mol | [2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₄ | [2][3][5][6] |
| CAS Number | 376623-69-7 | [2][3] |
| Melting Point | 82-83 °C | [3] |
| Boiling Point | 413.3 ± 40.0 °C (Predicted) | [3] |
| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -4.34 ± 0.50 (Predicted) | [3] |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |
| SMILES | CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | [7] |
Synthesis and Experimental Protocols
The synthesis of substituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or an alternative multi-step process from a suitable precursor. While specific experimental details for this compound are not extensively published, a general and plausible synthetic route can be derived from established methods for analogous structures, such as the synthesis of the corresponding carboxylic acid from a ketoxime precursor.[8]
Example Protocol: Synthesis of Isoxazole Core via Oxidation of a Ketoxime
This protocol outlines a general method for forming the isoxazole ring, which is a critical step in synthesizing the target compound's parent acid.[8] The final esterification to the ethyl ester is a standard subsequent procedure.
Objective: To synthesize the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid core.
Materials:
-
Appropriate α,β-unsaturated ketoxime precursor (e.g., derived from 4'-methoxyacetophenone)
-
2-Iodoxybenzoic acid (IBX)
-
Chloroform (CHCl₃)
-
Petroleum Ether
-
Ethyl Acetate
Methodology:
-
A mixture of the ketoxime precursor (1 mmol) and IBX (3 mmol) is placed in a round-bottom flask.
-
Chloroform (5 mL) is added to the flask as the solvent.
-
The reaction mixture is heated to reflux for approximately 4 hours.
-
The progress of the reaction is monitored continuously using Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified using column chromatography. The eluent system typically consists of a mixture of petroleum ether and ethyl acetate (e.g., a 9:1 ratio).[8]
-
The purified carboxylic acid can then be esterified to yield this compound using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid).
Visualized Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis described above, from the precursor to the final product.
Caption: Synthetic workflow for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 376623-69-7 [chemicalbook.com]
- 3. This compound | 376623-69-7 [amp.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate [cymitquimica.com]
- 6. molecularinfo.com [molecularinfo.com]
- 7. achmem.com [achmem.com]
- 8. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
This name accurately describes the molecular structure, which consists of an isoxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with an ethyl carboxylate group. The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
| Synonyms | This compound |
| CAS Number | 376623-69-7[1] |
| Molecular Formula | C₁₃H₁₃NO₄[2] |
| Molecular Weight | 247.25 g/mol [2] |
Physicochemical and Spectroscopic Data
Understanding the physicochemical and spectroscopic properties of a compound is crucial for its characterization, purification, and analysis.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 82-83 °C | [1] |
| Boiling Point | 413.3±40.0 °C (Predicted) | [1] |
| Density | 1.182±0.06 g/cm³ (Predicted) | [1] |
| pKa | -4.34±0.50 (Predicted) | [1] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹³C NMR | Spectra available, though may require an account to view in full.[2] |
| InChI | InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |
| InChIKey | OHKWTCCYUHOKLC-UHFFFAOYSA-N |
| SMILES | C1(=NOC(=C1)C=1C=CC(OC)=CC1)C(=O)OCC |
Synthesis and Experimental Protocols
The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene, or the reaction of a β-dicarbonyl compound with hydroxylamine. Below is a representative experimental protocol for the synthesis of a similar isoxazole derivative, which can be adapted for the target compound.
General Synthesis Workflow
The formation of the isoxazole ring is a key step in the synthesis of this compound. A common method involves the reaction of a chalcone precursor with hydroxylamine, followed by cyclization.
Caption: General workflow for the synthesis of isoxazole derivatives.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is adapted from the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole and can be modified for the target compound by using the appropriate brominated chalcone precursor.[3]
-
Reaction Setup: A brominated chalcone (0.577 mmol) is added to absolute ethanol (12.5 ml) in a round-bottom flask and stirred vigorously.
-
Addition of Hydroxylamine: Hydroxylamine hydrochloride (1.16 mmol) is dissolved in distilled water (1.2 mL) and added dropwise to the reaction flask.
-
Reflux: The reaction mixture is heated to reflux for 20 minutes.
-
Basification and Cyclization: A 2M sodium hydroxide solution (2.0 mL) is added to the flask, and the mixture is refluxed for an additional 2.5 hours to facilitate cyclization and formation of the isoxazole ring.
-
Workup and Purification: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then dried, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.
Biological Activities and Structure-Activity Relationship (SAR)
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and herbicidal properties. The biological profile of these compounds is highly dependent on the nature and position of the substituents on the isoxazole ring and its appended moieties.
Anticancer Activity:
Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[4] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some isoxazole derivatives have been shown to inhibit tubulin polymerization or act as kinase inhibitors.[5]
Structure-Activity Relationship for Anticancer Activity:
Caption: Key SAR points for the anticancer activity of isoxazole derivatives.
Antifungal and Herbicidal Activities:
The isoxazole scaffold is also present in several commercially available fungicides and herbicides. The mechanism of action for herbicidal isoxazoles often involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[6]
Table 4: Summary of Biological Activities of Isoxazole Derivatives
| Activity | Target/Mechanism (General for Isoxazoles) | Reference |
| Anticancer | Inhibition of tubulin polymerization, kinase inhibition | [5] |
| Antifungal | Disruption of fungal cell membrane or wall synthesis | |
| Herbicidal | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | [6] |
Molecular Docking and Mechanism of Action
While specific molecular docking studies for this compound are not widely published, related isoxazole derivatives have been the subject of in silico studies to elucidate their binding modes with biological targets. For example, docking studies of isoxazole-based compounds with the EGFR kinase domain have been performed to rationalize their anticancer activity.[7][8]
Hypothetical Signaling Pathway Inhibition:
Based on the known activities of similar compounds, a potential mechanism of action for the anticancer effects of this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. espublisher.com [espublisher.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and purification.
Core Physical and Chemical Properties
The physical and chemical properties of this compound have been compiled from various chemical data sources. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| CAS Number | 376623-69-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Appearance | White crystals or solid | [2] |
| Melting Point | 82-83 °C | [3] |
| Boiling Point (Predicted) | 413.3 ± 40.0 °C | [4] |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |
| InChI Key | FNEYQBSORYQAPC-UHFFFAOYSA-N | [4] |
| SMILES | CCOC(=O)C1=NOC(C=C1)=C2C=CC(OC)=CC=2 | [6] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a representative procedure can be constructed based on the well-established 1,3-dipolar cycloaddition reaction, a common method for synthesizing 3,5-disubstituted isoxazoles.[7][8]
Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis from 4-methoxybenzaldehyde oxime and ethyl propiolate.
Materials:
-
4-methoxybenzaldehyde oxime
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Generation of the Nitrile Oxide: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzaldehyde oxime (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add triethylamine (1.1 equivalents).
-
Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
Cycloaddition Reaction: To the in-situ generated nitrile oxide, add ethyl propiolate (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization:
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the ester carbonyl and the C=N bond of the isoxazole ring.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
Conclusion
This technical guide provides essential physical property data and a detailed, plausible experimental protocol for the synthesis of this compound. The provided information is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their work with this and related isoxazole compounds. The workflow diagram offers a clear visual representation of the synthetic process, aiding in laboratory implementation. As a compound with potential for further investigation, this guide serves as a foundational resource for future studies into its biological activity and applications.
References
- 1. This compound | 376623-69-7 [amp.chemicalbook.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. spectrabase.com [spectrabase.com]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Compound Profile
Solubility Profile
Specific quantitative solubility data for this compound has not been identified in the reviewed literature. However, based on the general characteristics of isoxazole derivatives, a qualitative assessment can be made. Isoxazoles, as a class of heterocyclic compounds, are noted for their polar nature which influences their solubility.[5]
Table 1: Qualitative Solubility Assessment
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Soluble to Moderately Soluble | Solvents like ethanol and methanol are generally effective for dissolving isoxazoles due to the potential for hydrogen bonding.[5] Ethanol is mentioned as a solvent in the synthesis of a related isoxazole.[6] |
| Polar Aprotic | Soluble | Solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform are commonly used for dissolving organic compounds.[7][8] DMSO is frequently used to create stock solutions for biological screening.[7] |
| Non-Polar | Sparingly Soluble to Insoluble | Non-polar solvents like hexane and benzene are generally poor solvents for polar molecules like isoxazoles due to the lack of favorable intermolecular interactions.[5] |
| Aqueous | Low Solubility | Many isoxazole derivatives exhibit low aqueous solubility, which is a significant challenge in drug development, often classifying them as BCS Class II or IV compounds.[9] Strategies like pH adjustment or the use of co-solvents may be required. |
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound, several standard methodologies can be employed. The choice of method depends on the required accuracy, throughput, and stage of research.
Thermodynamic (Equilibrium) Solubility Assay - The "Gold Standard"
This method measures the solubility of a compound once a solution has reached equilibrium, providing the most accurate and reliable data. The shake-flask method is the most traditional approach.[7][10]
Methodology:
-
Preparation: Add an excess amount of the solid crystalline compound to a vial containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7][10]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution using centrifugation followed by filtration (e.g., through a 0.45 µm PTFE filter).[9]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[9][10]
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess solubility. It measures the concentration at which a compound, dissolved in DMSO, precipitates when added to an aqueous buffer.[10]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Precipitation: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.
-
Detection: The point of precipitation is typically detected by turbidimetry, measuring the increase in light scattering using a nephelometric plate reader or UV absorbance at a specific wavelength (e.g., 620 nm).[10]
Visualized Workflows
Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the standard workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Caption: Standard workflow for thermodynamic solubility measurement.
Strategies for Solubility Enhancement
For compounds with low aqueous solubility, several formulation strategies can be employed, particularly in a drug development context.
Caption: Common strategies for enhancing compound solubility.[9]
References
- 1. This compound | 376623-69-7 [amp.chemicalbook.com]
- 2. This compound | 376623-69-7 [chemicalbook.com]
- 3. Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physicochemical properties, a representative experimental protocol for its synthesis and characterization, and explores its potential role within the context of cancer therapy, a prominent area of investigation for isoxazole derivatives.
Core Physicochemical Data
The physical and chemical properties of this compound are summarized below. The melting point is a critical parameter for the identification and purity assessment of the compound.
| Property | Value | Reference |
| Melting Point | 82-83 °C | [cite: ] |
| Molecular Formula | C13H13NO4 | [cite: ] |
| Molecular Weight | 247.25 g/mol | [cite: ] |
| Boiling Point | 413.3±40.0 °C (Predicted) | |
| Density | 1.182±0.06 g/cm3 (Predicted) | |
| CAS Number | 376623-69-7 |
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis, purification, and melting point determination of this compound. These protocols are based on established methods for the synthesis of isoxazole derivatives.
Synthesis: 1,3-Dipolar Cycloaddition
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] The following is a representative protocol.
Materials:
-
4-Methoxybenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Generation of the Nitrile Oxide: In a round-bottom flask, dissolve 4-methoxybenzaldoxime in dichloromethane. Add N-Chlorosuccinimide portion-wise at 0 °C with stirring.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture at 0 °C. The formation of the corresponding hydroximoyl chloride and its subsequent in-situ conversion to the nitrile oxide will occur.
-
Cycloaddition Reaction: To the solution containing the in-situ generated 4-methoxybenzonitrile oxide, add ethyl propiolate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: Recrystallization and Column Chromatography
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
Column Chromatography Protocol:
-
Prepare a silica gel column using a slurry of silica in an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.[3][4]
Characterization: Melting Point Determination
The melting point of the purified this compound is determined to assess its purity.
Procedure:
-
Ensure the purified compound is a fine, dry powder.
-
Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.
Potential Role in Drug Development: An Illustrative Signaling Pathway
Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[5][6][7][8] In the context of oncology, isoxazole-containing compounds have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.[9][10] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers. The diagram below illustrates a hypothetical mechanism by which an isoxazole derivative could exert its anticancer effects by targeting this pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by an isoxazole derivative.
Experimental Workflow Visualization
The logical flow of synthesizing, purifying, and characterizing this compound is a critical aspect of its laboratory-scale production. The following diagram outlines this standard workflow.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Given the limited availability of direct experimental data for this specific molecule, this document compiles predictive data based on analogous compounds and established synthetic methodologies. The isoxazole scaffold is a prominent feature in many biologically active compounds, making this molecule a person of interest for further investigation in medicinal chemistry and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and experimental data available for structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~7.00 | Doublet | 2H | Ar-H (meta to OCH₃) |
| ~6.80 | Singlet | 1H | Isoxazole-H |
| ~4.45 | Quartet | 2H | -OCH₂CH₃ |
| ~3.88 | Singlet | 3H | -OCH₃ |
| ~1.42 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (ester) |
| ~162.0 | C-5 (isoxazole) |
| ~161.0 | C-3 (isoxazole) |
| ~160.0 | Ar-C (para to isoxazole) |
| ~128.0 | Ar-C (ortho to OCH₃) |
| ~120.0 | Ar-C (ipso) |
| ~114.5 | Ar-C (meta to OCH₃) |
| ~105.0 | C-4 (isoxazole) |
| ~62.0 | -OCH₂CH₃ |
| ~55.5 | -OCH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1610 | Strong | C=N stretch (isoxazole) |
| ~1500 | Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (asymmetric, ether) |
| ~1170 | Strong | C-O stretch (ester) |
| ~1030 | Medium | C-O stretch (symmetric, ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 247.08 | [M]⁺ (Molecular Ion) |
| 202.06 | [M - OCH₂CH₃]⁺ |
| 174.07 | [M - COOCH₂CH₃]⁺ |
| 135.04 | [4-methoxyphenyl-C≡N-O]⁺ |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a 1,3-dipolar cycloaddition reaction. A plausible route involves the reaction of an in situ generated nitrile oxide with an alkyne.
Reaction Scheme:
4-methoxybenzaldehyde → 4-methoxybenzaldoxime → 4-methoxybenzonitrile oxide
Ethyl propiolate + 4-methoxybenzonitrile oxide → this compound
Detailed Methodology:
-
Synthesis of 4-methoxybenzaldoxime: To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by TLC. The product is isolated by pouring the reaction mixture into ice-cold water and filtering the resulting precipitate.
-
In situ generation of 4-methoxybenzonitrile oxide and cycloaddition: The 4-methoxybenzaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. To this solution, a mild oxidizing agent like N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. After stirring for 15-20 minutes, ethyl propiolate (1.2 eq) and a base such as triethylamine (1.5 eq) are added. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Biological Context and Potential Applications
The isoxazole ring is a key structural motif in a variety of pharmacologically active compounds.[1][2] Derivatives of isoxazole have been reported to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The presence of the 4-methoxyphenyl group may also contribute to the biological profile of the molecule. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its biological properties is warranted.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines the predicted spectral data, a hypothetical experimental protocol for its synthesis and spectroscopic analysis, and a visualization of its chemical structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (isoxazole) | ~ 6.8 - 7.0 | Singlet | - | 1H |
| H-2', H-6' (aromatic) | ~ 7.7 - 7.9 | Doublet | ~ 8.0 - 9.0 | 2H |
| H-3', H-5' (aromatic) | ~ 6.9 - 7.1 | Doublet | ~ 8.0 - 9.0 | 2H |
| -OCH₃ | ~ 3.8 - 3.9 | Singlet | - | 3H |
| -OCH₂CH₃ (methylene) | ~ 4.4 - 4.5 | Quartet | ~ 7.1 | 2H |
| -OCH₂CH₃ (methyl) | ~ 1.3 - 1.5 | Triplet | ~ 7.1 | 3H |
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Experimental Protocols
This section details a hypothetical but plausible experimental protocol for the synthesis and ¹H NMR analysis of this compound.
Synthesis of this compound
This synthesis can be achieved via a 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.
Materials:
-
4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Ethyl propiolate
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
Oxime Formation: To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield 4-methoxybenzaldoxime.
-
Nitrile Oxide Formation and Cycloaddition: The 4-methoxybenzaldoxime (1.0 eq) is dissolved in dichloromethane (DCM). To this solution, ethyl propiolate (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath. A solution of sodium hypochlorite (1.5 eq) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄. The solvent is removed in vacuo to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
¹H NMR Spectroscopic Analysis
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H NMR spectrum is acquired at room temperature.
-
Standard acquisition parameters are used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The integrals of the signals are determined to establish the relative ratios of the different types of protons.
-
Coupling constants (J) are measured from the splitting patterns of the signals.
Logical Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis.
Technical Guide: ¹³C NMR Data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a molecule of interest in medicinal chemistry and materials science. The guide includes tabulated spectral data, a representative experimental protocol for data acquisition, and a structural visualization with chemical shift assignments.
Data Presentation: ¹³C NMR Chemical Shifts
The ¹³C NMR spectral data for this compound is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard internal reference.
| Carbon Atom Assignment | Chemical Shift (δ) in ppm |
| C=O (Ester Carbonyl) | 160.2 |
| C5 (Isoxazole Ring) | 171.1 |
| C3 (Isoxazole Ring) | 157.0 |
| C4 (Isoxazole Ring) | 100.2 |
| C (Quaternary, Phenyl Ring) | 120.9 |
| CH (Phenyl Ring) | 129.2 |
| CH (Phenyl Ring) | 114.8 |
| C-O (Methoxy Phenyl) | 162.3 |
| O-CH₃ (Methoxy) | 55.6 |
| O-CH₂ (Ethyl Ester) | 62.1 |
| CH₃ (Ethyl Ester) | 14.1 |
Data sourced from SpectraBase.[1]
Experimental Protocols
While the specific acquisition parameters for the cited data are not publicly available, the following represents a standard and widely accepted protocol for obtaining ¹³C NMR spectra for isoxazole derivatives and other small organic molecules. This protocol is based on common practices in synthetic and analytical chemistry laboratories.[2][3]
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance III HD or similar, operating at a proton frequency of 400 MHz or higher (corresponding to a ¹³C frequency of 100 MHz or higher).
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound due to its excellent solubilizing properties and well-defined solvent residual peak.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the solvent residual peak (for CDCl₃, δ ≈ 77.16 ppm) is also standard practice.
-
The resulting solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
Technique: Proton-decoupled ¹³C NMR spectroscopy.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 0 to 220 ppm to ensure all carbon signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining accurate signal intensities, particularly for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, this ranges from 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline across the spectrum.
-
The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the solvent peak to its known value.
-
Peak picking is performed to identify the chemical shift of each signal.
Mandatory Visualization: Structure and ¹³C NMR Assignments
The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled according to their assigned ¹³C NMR chemical shifts.
References
Mass Spectrometry of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of structurally related compounds, including 5-arylisoxazoles, ethyl esters, and methoxy-substituted aromatic compounds. This document outlines detailed, generalized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry suitable for the analysis of this and similar small organic molecules. All predicted quantitative data is summarized in structured tables, and the theoretical fragmentation pathway and experimental workflows are visualized using diagrams.
Introduction
This compound, with a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. This guide serves as a practical resource for researchers employing mass spectrometry to analyze this and structurally similar isoxazole derivatives.
Predicted Mass Spectrometric Fragmentation
The fragmentation of this compound under mass spectrometric conditions is anticipated to proceed through several key pathways, primarily involving cleavage of the isoxazole ring, the ethyl ester group, and the methoxy-substituted phenyl moiety.
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 247. Subsequent fragmentation is likely to involve:
-
Loss of the ethoxy group (-OC₂H₅): A primary fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion.
-
Loss of ethylene (C₂H₄) via McLafferty rearrangement: If sterically feasible, a rearrangement can lead to the elimination of a neutral ethylene molecule.
-
Cleavage of the isoxazole ring: The N-O bond of the isoxazole ring is relatively weak and prone to cleavage, which can trigger a cascade of further fragmentation events, including the loss of small neutral molecules like CO, HCN, or acetonitrile.
-
Fragmentation of the methoxyphenyl group: The methoxy group can lose a methyl radical (·CH₃) or a formaldehyde molecule (CH₂O).
Electrospray Ionization (ESI) Mass Spectrometry
In positive-ion ESI-MS, the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ at m/z 248, and potentially as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is predicted to induce fragmentation patterns similar to those in EI-MS, although the mechanisms will involve even-electron species. Common neutral losses would include ethanol (C₂H₅OH) and ethylene (C₂H₄).
Quantitative Data (Predicted)
The following tables summarize the predicted major fragment ions and their relative abundances for this compound. Note: This data is predictive and should be confirmed by experimental analysis.
Table 1: Predicted EI-MS Fragmentation Data
| m/z | Predicted Fragment Ion | Predicted Relative Abundance |
| 247 | [C₁₃H₁₃NO₄]⁺˙ (Molecular Ion) | Moderate |
| 202 | [M - OC₂H₅]⁺ | High |
| 219 | [M - C₂H₄]⁺˙ | Moderate |
| 174 | [M - C₂H₅O - CO]⁺ | Moderate |
| 135 | [H₃COC₆H₄CO]⁺ | High |
| 107 | [H₃COC₆H₄]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ (m/z 248)
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss | Predicted Relative Abundance |
| 248 | 202 | C₂H₅OH | High |
| 248 | 220 | C₂H₄ | Moderate |
| 202 | 174 | CO | Moderate |
| 202 | 135 | C₃H₃NO | High |
Experimental Protocols
The following are detailed, generalized methodologies for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol, acetonitrile, or dichloromethane.
-
Working Solution (for ESI): Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
-
Working Solution (for EI): For direct insertion probe analysis, a few micrograms of the solid sample can be used. For GC-MS, dilute the stock solution in a volatile solvent compatible with the GC column to an appropriate concentration (e.g., 10-100 µg/mL).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight
-
Scan Range: m/z 50-350
-
Sample Introduction: Gas Chromatography (GC) or Direct Insertion Probe (DIP)
-
GC Conditions (if used):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight
-
Scan Range: m/z 50-400
-
Sample Introduction: Liquid Chromatography (LC) or Direct Infusion
-
LC Conditions (if used):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
-
Direct Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.
-
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min
-
Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-45 psi
-
-
Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 248)
-
Collision Gas: Argon
-
Collision Energy: Optimize in the range of 10-30 eV to achieve sufficient fragmentation.
-
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Workflow for LC-ESI-MS/MS
Caption: General experimental workflow for LC-ESI-MS/MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While the fragmentation data presented is based on theoretical predictions from analogous structures, the detailed experimental protocols offer a robust starting point for empirical analysis. Researchers and drug development professionals can utilize this guide to design and execute mass spectrometry experiments for the confident structural characterization of this and related isoxazole compounds. It is strongly recommended to acquire experimental data to validate and refine the predicted fragmentation pathways.
The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details quantitative biological data, experimental methodologies, and the underlying mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways crucial for tumor growth and survival.[1][2]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various isoxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized in the tables below.
Table 1: Anticancer Activity of Isoxazole Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoxazole-Amide 2a | 39.80 | Doxorubicin | - |
| Isoxazolo-Indole 4i | 94.68 | Cisplatin | - |
| Thiophene-based oxadiazole 5 | >100 | Doxorubicin | 2.43 |
| Thiophene-based oxadiazole 8 | 15.3 | Doxorubicin | 2.43 |
| Thiophene-based oxadiazole 9 | 10.1 | Doxorubicin | 2.43 |
| Thiophene-based oxadiazole 10 | 12.5 | Doxorubicin | 2.43 |
| Pyrolo[2,3-c]isoxazole analog | 3.20 - 10.05 | Sorafenib | 9.76 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Anticancer Activity of Isoxazole Derivatives against Colon Cancer Cell Lines (HCT-116)
| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isoxazolo-Indole 4i | 71.13 | Cisplatin | - |
| Thiophene-based oxadiazole 5 | 10.2 | Doxorubicin | 1.95 |
| Thiophene-based oxadiazole 8 | 12.4 | Doxorubicin | 1.95 |
| Thiophene-based oxadiazole 9 | 9.8 | Doxorubicin | 1.95 |
| Thiophene-based oxadiazole 10 | 11.7 | Doxorubicin | 1.95 |
| Pyridine-based CMC conjugate 4b | 3.7 µg/ml | - | - |
| Pyridine-based CMC conjugate 7c | 12.6 µg/ml | - | - |
| Isoxazole derivative 19l | 5.3 | 5-FU | 4.8 |
Data compiled from multiple sources.[3][4][6][7][8]
Table 3: Anticancer Activity of Isoxazole Derivatives against Lung Cancer Cell Lines (A549)
| Compound/Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-based CMC conjugate 4b | 19.96 µg/ml | - | - |
| Pyridine-based CMC conjugate 7c | 11.4 µg/ml | - | - |
| Isoxazole derivative 19c | 3.0 | 5-FU | 6.0 |
| Isoxazole derivative 19f | 4.5 | 5-FU | 6.0 |
| Isoxazole derivative 19h | 4.2 | 5-FU | 6.0 |
| Isoxazole derivative 19l | 3.8 | 5-FU | 6.0 |
Data compiled from multiple sources.[7][8]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10] Isoxazole derivatives have been shown to disrupt this balance, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Specifically, treatment with certain isoxazole derivatives leads to an upregulation of Bax and a downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[10][11] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which are responsible for the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[9][12]
Antimicrobial Activity of Isoxazole Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial efficacy of isoxazole derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 4: Antimicrobial Activity (MIC in µg/mL) of Isoxazole Derivatives
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| TPI-2 | 6.25 | 6.25 | 6.25 |
| TPI-5 | 6.25 | 6.25 | 6.25 |
| TPI-14 | 6.25 | 6.25 | 6.25 |
| Isoxazole 2 | 18.63 | 9.21 | 22.17 |
| Isoxazole 3 | 12.43 | 12.11 | 15.71 |
| Isoxazole derivative 18 | 31.25 | 31.25 | - |
| Isoxazole derivative 4e | - | - | 6 - 60 |
| Isoxazole derivative 4g | - | - | 6 - 60 |
| Isoxazole derivative 4h | - | - | 6 - 60 |
| Ciprofloxacin (Reference) | 1.56 | 1.56 | - |
| Fluconazole (Reference) | - | - | 1.60 |
Data compiled from multiple sources.[1][13][14][15]
Anti-inflammatory Activity of Isoxazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Quantitative Anti-inflammatory Activity Data
The inhibitory activity of isoxazole derivatives against COX enzymes is quantified by their IC50 values.
Table 5: Anti-inflammatory Activity (COX-2 Inhibition) of Isoxazole Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) |
| Isoxazole C3 | - | - | Celecoxib | - |
| Isoxazole C5 | - | - | Celecoxib | - |
| Isoxazole C6 | - | - | Celecoxib | - |
| ODZ2 | 0.48 | 132.83 | Celecoxib | - |
| PYZ16 | 0.52 | 10.73 | Celecoxib | 0.78 |
| PYZ8 | 0.10 - 0.27 | - | Celecoxib | 1.11 |
| PYZ9 | 0.66 - 2.04 | - | Celecoxib | 0.89 |
Data compiled from multiple sources.[16][17]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays cited in this guide.
Synthesis of 3,5-Disubstituted Isoxazole Derivatives
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcone intermediates.
Protocol:
-
Chalcone Synthesis: To a stirred solution of an appropriate acetophenone and a substituted benzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 12-15 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone derivative.[1]
-
Isoxazole Cyclization: A mixture of the synthesized chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) is dissolved in ethanol (25 mL). Sodium acetate (0.01 mol) is then added, and the mixture is heated under reflux for 6 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the 3,5-disubstituted isoxazole derivative.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[3]
-
Compound Treatment: The isoxazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for 48-72 hours.[3]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[3]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol:
-
Preparation of Microtiter Plates: 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) is dispensed into all wells of a 96-well plate.
-
Serial Dilutions: 100 µL of the isoxazole compound stock solution is added to the first well of a row. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on.
-
Inoculum Preparation: A microbial suspension is prepared and adjusted to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL.
-
Inoculation: 100 µL of the diluted microbial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Protocol:
-
Animal Grouping: Wistar rats are divided into groups, including a control group, a standard drug group (e.g., Nimesulide), and test groups for different doses of the isoxazole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Experimental and Logical Workflows
The development and evaluation of novel isoxazole derivatives follow a structured workflow, from initial synthesis to comprehensive biological characterization.
This guide highlights the significant and diverse biological activities of isoxazole derivatives. The presented data and protocols offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. The versatility of the isoxazole scaffold ensures its continued importance in the future of medicinal chemistry and drug development.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scientifictemper.com [scientifictemper.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the isoxazole motif, detailing its role in approved drugs and clinical candidates, summarizing key quantitative data, outlining experimental protocols for synthesis and evaluation, and visualizing the critical biological pathways it modulates.
Introduction: The Versatility of the Isoxazole Ring
Isoxazole and its derivatives exhibit an extensive range of biological activities, cementing their importance in drug discovery.[5] These activities include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and immunomodulatory effects, among others.[4][5][6] The incorporation of the isoxazole ring into a molecule can significantly enhance its pharmacokinetic profile, improve efficacy, and reduce toxicity.[3] Several FDA-approved drugs, such as the antirheumatic agent Leflunomide, the COX-2 inhibitor Valdecoxib, and numerous penicillin-based antibiotics like Cloxacillin and Flucloxacillin, feature this critical heterocyclic core, underscoring its therapeutic relevance.[5][7][8]
Quantitative Biological Activity Data
The potency of isoxazole-containing compounds is frequently quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors and anticancer agents, and the minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize representative data for various isoxazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity (IC₅₀) of Selected Isoxazole Derivatives
| Compound Class | Cell Line(s) | IC₅₀ (µM) | Target/Mechanism | Reference(s) |
| Luminespib (NVP-AUY922) | BT-474 (Breast) | 0.003 - 0.126 | Hsp90 Inhibition | [9] |
| Isoxazole-Chalcone Hybrid | DU145 (Prostate) | 0.96 | Tubulin Polymerization Inhibition | [10] |
| Diosgenin-Isoxazole Hybrid | MCF-7 (Breast) | 9.15 | Apoptosis Induction | [9] |
| Imidazo[1,2‐c]pyrimidine-isoxazole | A549 (Lung) | 5.98 | Not Specified | [11] |
| Valdecoxib | --- | 0.005 | COX-2 Inhibition | [12] |
Table 2: Antimicrobial Activity (MIC) of Selected Isoxazole Derivatives
| Compound Class | Organism(s) | MIC (µg/mL) | Reference(s) |
| Isoxazole-Chalcone Hybrid | S. aureus | 1.0 | [13] |
| Isoxazole-Chalcone Hybrid | E. coli | 1.0 | [13] |
| Dihydropyrazole from Isoxazole-Chalcone | C. albicans | 2.0 | [13] |
| Isoxazole clubbed 1,3,4-Oxadiazole | S. aureus | 200 | [14] |
| Triazole-Isoxazole Hybrid | E. coli | 15,000 | [15] |
| General Isoxazole Derivatives | S. aureus, E. coli | 6.25 - 12.5 | [16] |
Key Mechanisms of Action & Signaling Pathways
Isoxazole-containing drugs exert their effects by modulating a variety of biological pathways. Below are detailed diagrams for the mechanisms of three prominent examples: Leflunomide, Luminespib (NVP-AUY922), and Valdecoxib.
Leflunomide: Inhibition of De Novo Pyrimidine Synthesis
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[7][17] Its active metabolite, A77 1726 (teriflunomide), inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][18] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated T and B lymphocytes. By blocking this pathway, Leflunomide halts the expansion of autoimmune cells.[2][7]
Luminespib (NVP-AUY922): Hsp90 Chaperone Cycle Inhibition
Luminespib is a potent, second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic "client" proteins.[8] By binding to the N-terminal ATP pocket of Hsp90, Luminespib locks the chaperone in an inactive state, preventing client protein maturation and leading to their ubiquitination and subsequent degradation by the proteasome.[8][19] This simultaneously disrupts multiple signaling pathways essential for tumor growth and survival.[20]
Valdecoxib: Selective COX-2 Inhibition
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[12][21] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[22] While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[21]
Experimental Protocols
Detailed and reproducible methodologies are critical in drug discovery. This section provides a representative protocol for the synthesis of a 5-arylisoxazole and a standard protocol for evaluating the cytotoxic activity of resulting compounds.
Synthesis of 5-Arylisoxazole Derivatives
A common and efficient method for synthesizing 5-arylisoxazoles involves the cyclization of a chalcone precursor with hydroxylamine hydrochloride.[23][24][25] The chalcone is typically prepared via a Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of 5-(4-Chlorophenyl)isoxazole [26]
-
Step 1: Synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Precursor).
-
A solution of 4-chloroacetophenone (2 mmol) in N,N-dimethylformamide dimethyl acetal (10 mL) is refluxed for 20 hours.
-
Methanol formed during the reaction is removed via the reflux condenser.
-
After cooling to room temperature, the precipitate is collected by suction filtration to yield the enaminone precursor.
-
-
Step 2: Synthesis of 5-(4-Chlorophenyl)isoxazole.
-
To a 25-mL round-bottom flask, add the enaminone precursor (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).
-
Stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration. The product is typically obtained in high purity without the need for further purification.
-
Characterize the final product using spectroscopy (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
-
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[27][28] It is widely used to determine the cytotoxic potential of anticancer compounds.[29]
Detailed Protocol: MTT Assay [29][30]
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., MCF-7, A549) that are in the exponential growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test isoxazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include untreated cells (vehicle control) and blank wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The isoxazole scaffold is a validated and highly versatile pharmacophore in medicinal chemistry. Its presence in a diverse range of clinically successful drugs highlights its favorable physicochemical and pharmacological properties. The ability to readily synthesize a vast library of derivatives allows for fine-tuning of activity against numerous biological targets. Current research continues to explore isoxazole-containing compounds for new therapeutic applications, including neurodegenerative disorders and viral diseases.[6][31] Future efforts will likely focus on developing multi-targeted therapies and leveraging the isoxazole core in novel drug modalities, ensuring its continued prominence in the future of drug discovery.
References
- 1. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hsp90 inhibitor NVP-AUY922-AG inhibits NF-κB signaling, overcomes microenvironmental cytoprotection and is highly synergistic with fludarabine in primary CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchhub.com [researchhub.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. benchchem.com [benchchem.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted Isoxazoles: A Detailed Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. This document provides detailed application notes and experimental protocols for the most common and versatile methods for synthesizing substituted isoxazoles, tailored for professionals in drug discovery and development.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most powerful and widely used methods for constructing the isoxazole ring. This method offers a high degree of convergence and allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the isoxazole core. Nitrile oxides are typically unstable and are therefore generated in situ from stable precursors, most commonly aldoximes, through oxidation.
Application Notes
This method is highly favored for its regioselectivity when using terminal alkynes, typically yielding 3,5-disubstituted isoxazoles. The reaction conditions can be tuned to accommodate a broad range of functional groups on both the nitrile oxide precursor and the alkyne, making it a cornerstone for creating diverse chemical libraries for drug screening. Various oxidants can be employed for the in situ generation of nitrile oxides from aldoximes, including N-chlorosuccinimide (NCS), sodium hypochlorite (bleach), and hypervalent iodine reagents.
Experimental Protocols
Protocol 1.1: Synthesis of 3,5-Disubstituted Isoxazoles via in situ Nitrile Oxide Generation from Aldoximes
This protocol describes a general one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Terminal alkyne
-
Deep Eutectic Solvent (DES) such as Choline Chloride:Urea (1:2 molar ratio)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a stirred solution of the corresponding aldehyde (2 mmol) in the Choline Chloride:Urea Deep Eutectic Solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50°C for one hour to form the aldoxime.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to generate the hydroximoyl chloride intermediate.
-
Add the corresponding terminal alkyne (2 mmol) to the reaction mixture and stir for four hours at 50°C.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[2]
Quantitative Data
Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
| Entry | Aldehyde (R1) | Alkyne (R2) | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 88 |
| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 82 |
| 4 | Benzaldehyde | 1-Octyne | 3-Phenyl-5-hexylisoxazole | 75 |
| 5 | 4-Nitrobenzaldehyde | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 90 |
Data adapted from reference[2]
Workflow and Mechanism Diagram
Caption: Workflow and mechanism for the synthesis of 3,5-disubstituted isoxazoles.
Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine
The condensation of 1,3-dicarbonyl compounds with hydroxylamine is a classical and straightforward method for the synthesis of isoxazoles. This approach allows for the formation of isoxazoles with substituents at the 3-, 4-, and 5-positions, depending on the structure of the starting dicarbonyl compound.
Application Notes
This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles from symmetrical or asymmetrical 1,3-diketones. The reaction typically proceeds by initial formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring.[3] The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the electronic and steric nature of the substituents.
Experimental Protocols
Protocol 2.1: Synthesis of 3,5-Disubstituted Isoxazoles from 1,3-Diketones
This protocol outlines the general procedure for the cyclocondensation of a 1,3-diketone with hydroxylamine hydrochloride.
Materials:
-
1,3-Diketone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (95%)
-
Glacial acetic acid (15%)
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in pyridine.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Wash the resulting precipitate with 15% glacial acetic acid and then with water.
-
Recrystallize the crude product from 95% ethanol to obtain the pure isoxazole derivative.[3]
Quantitative Data
Table 2: Synthesis of Substituted Isoxazoles from 1,3-Diketones
| Entry | 1,3-Diketone (R1, R2, R3) | Product | Yield (%) |
| 1 | Acetylacetone (R1=Me, R2=H, R3=Me) | 3,5-Dimethylisoxazole | ~90 |
| 2 | Benzoylacetone (R1=Ph, R2=H, R3=Me) | 3-Methyl-5-phenylisoxazole & 3-Phenyl-5-methylisoxazole | Mixture |
| 3 | Dibenzoylmethane (R1=Ph, R2=H, R3=Ph) | 3,5-Diphenylisoxazole | ~85 |
| 4 | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | 3-(4-Methoxyphenyl)-5-phenylisoxazole | High |
Yields are approximate and can vary based on specific reaction conditions.
Workflow and Mechanism Diagram
Caption: Workflow and mechanism for the synthesis of isoxazoles from 1,3-diketones.
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine
The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydroxylamine provides another versatile route to substituted isoxazoles. This method typically leads to the formation of isoxazoline intermediates, which can then be oxidized to the corresponding isoxazoles.
Application Notes
This synthetic strategy is valuable for accessing isoxazoles with substitution patterns that may be difficult to achieve through other methods. The reaction proceeds via a Michael addition of hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration. In some cases, the intermediate isoxazoline is stable and can be isolated, requiring a separate oxidation step to yield the aromatic isoxazole.
Experimental Protocols
Protocol 3.1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes the synthesis of isoxazoles from chalcones (1,3-diaryl-2-propen-1-ones) and hydroxylamine hydrochloride.
Materials:
-
Chalcone (α,β-unsaturated ketone)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water to the flask.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.[1]
Quantitative Data
Table 3: Synthesis of 3,5-Diaryl Isoxazoles from Chalcones
| Entry | Chalcone (R1, R2) | Product | Yield (%) |
| 1 | 1,3-Diphenyl-2-propen-1-one | 3,5-Diphenylisoxazole | High |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 88 |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 3-Phenyl-5-(4-chlorophenyl)isoxazole | 85 |
| 4 | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 90 |
| 5 | 1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | 3-(4-Methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | 45 |
Data adapted from reference[1]
Workflow and Mechanism Diagram
References
Application Notes and Protocols for Isoxazole Synthesis via Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals, agrochemicals, and materials. Its prevalence in drug discovery is attributed to its ability to act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding, and contribute to the overall pharmacokinetic profile of a molecule. Cycloaddition reactions represent the most robust and versatile strategy for the synthesis of the isoxazole core, offering high regioselectivity and broad functional group tolerance.
This document provides detailed application notes and experimental protocols for the synthesis of isoxazoles, primarily focusing on the widely employed 1,3-dipolar cycloaddition of nitrile oxides with alkynes and alkenes.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The most common and effective method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene.[1][2] This reaction is highly efficient and allows for the assembly of variously substituted isoxazoles.
Nitrile oxides are reactive intermediates that are typically generated in situ from stable precursors to avoid their dimerization. Common methods for generating nitrile oxides include:
-
Dehydrohalogenation of hydroximoyl chlorides: A classic method involving treatment of the corresponding hydroximoyl chloride with a base.
-
Oxidation of aldoximes: A widely used method where an aldoxime is oxidized using various reagents like bleach (NaOCl), N-chlorosuccinimide (NCS), or hypervalent iodine compounds.[3][4]
-
Dehydration of nitroalkanes: This method is particularly useful for constructing carbocycle-fused isoxazole derivatives.[5]
The choice of dipolarophile dictates the final product. Reaction with an alkyne yields a fully aromatic isoxazole, while an alkene dipolarophile results in an isoxazoline (a dihydroisoxazole), which can sometimes be oxidized to the corresponding isoxazole.
General Reaction Scheme
The overall transformation can be summarized as follows: an aldoxime is converted to a transient nitrile oxide, which then undergoes a cycloaddition with an alkyne to furnish the 3,5-disubstituted isoxazole.
Intermolecular 1,3-Dipolar Cycloaddition Protocols
Protocol 1: Isoxazole Synthesis via Oxidation of Aldoximes with [Bis(trifluoroacetoxy)iodo]benzene
This protocol describes the synthesis of 3,5-disubstituted isoxazoles from various aldoximes and terminal alkynes using a hypervalent iodine reagent as the oxidant.[4]
Experimental Procedure:
-
To a solution of the terminal alkyne (0.5 mmol) in a suitable solvent (e.g., DCM), add the appropriate aldoxime (0.75 mmol).
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 5 mL of a 10% sodium thiosulfate solution to quench the reaction.
-
Extract the mixture with dichloromethane (DCM).
-
Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[4]
| Entry | Alkyne | Aldoxime | Yield (%) |
| 1 | Phenylacetylene | 4-Methoxybenzaldehyde oxime | 75 |
| 2 | 1-Ethynyl-2-fluorobenzene | 4-Methoxybenzaldehyde oxime | 65 |
| 3 | 2-Ethynylpyridine | Pyridine-2-aldoxime | 58 |
| 4 | Phenylacetylene | Pyridine-2-aldoxime | 70 |
Table 1: Synthesis of 3,5-disubstituted isoxazoles using PIFA. Data adapted from[4].
Intramolecular Nitrile Oxide Cycloaddition (INOC)
The intramolecular variant of the nitrile oxide cycloaddition (INOC) is a powerful strategy for constructing fused bicyclic or complex polycyclic systems containing an isoxazole ring.[3][5][6] This approach offers high efficiency and stereocontrol as the reacting partners are tethered together.
Protocol 2: Synthesis of a Fused Tetracyclic Isoxazole via INOC
This protocol details the synthesis of a novel tetracyclic isoxazole from an N-propargylbenzimidazole oxime precursor. The nitrile oxide is generated in situ from the aldoxime using sodium hypochlorite (bleach).[3][6]
Experimental Procedure:
-
Dissolve the aldoxime precursor, 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime (5), in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 6% aqueous sodium hypochlorite (NaOCl) solution dropwise to the stirred solution.
-
Allow the biphasic mixture to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole (6), is obtained in high purity.
The INOC reaction to form the tetracyclic isoxazole (6) from aldoxime (5) proceeds with a reported yield of 97%.[3]
Protocol 3: Synthesis of Bicyclic Isoxazoles from Nitroalkanes
This method utilizes the dehydration of nitroalkanes to generate the nitrile oxide intermediate for the intramolecular cycloaddition.[5][7][8]
Experimental Procedure:
-
To a solution of the nitroalkane precursor (e.g., dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate) (0.5 mmol) in dry dichloromethane (DCM) at -78 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.).
-
After stirring for 10 minutes, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.5 equiv.) and ZrCl₄ (10 mol%) to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography on silica gel to yield the bicyclic isoxazole.
| Entry | Aryl/Alkyl Group (in nitroalkane) | Yield (%) |
| 1 | Phenyl | 95 |
| 2 | 2-Bromophenyl | 92 |
| 3 | 2-Methylphenyl | 94 |
| 4 | 2-Methoxyphenyl | 93 |
Table 2: Synthesis of bicyclic isoxazoles via INOC from nitroalkanes. Data adapted from[5].
Alternative Cycloaddition Strategies: Diels-Alder Reactions
While 1,3-dipolar cycloadditions are the primary route to isoxazoles, the isoxazole ring itself does not typically participate as a diene or dienophile in standard Diels-Alder reactions for its own synthesis. However, related five-membered heterocycles like oxazoles can undergo intramolecular Diels-Alder (IMDA) reactions, which are powerful tools for the synthesis of complex polycyclic alkaloids and terpenoids.[9][10][11] In these reactions, the oxazole acts as the diene component. This is a reaction of an azole, rather than a primary synthesis of the azole ring itself.
Applications in Drug Development
The isoxazole moiety is a key component in a wide range of approved drugs, demonstrating its importance in medicinal chemistry. Examples include the COX-2 inhibitors Valdecoxib and Parecoxib, the antibiotic Cloxacillin, and the antipsychotic Risperidone. The synthetic methods described herein provide robust pathways for generating libraries of novel isoxazole-containing compounds for high-throughput screening and lead optimization in drug discovery programs. The reductive ring-opening of the isoxazole N-O bond can also serve as a strategic step to unmask other functional groups, such as β-enaminones, further increasing the synthetic utility of this heterocycle.[3]
Conclusion
Cycloaddition reactions, particularly the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes, provide an exceptionally versatile and efficient platform for the synthesis of isoxazoles. The operational simplicity, high yields, and broad substrate scope of both intermolecular and intramolecular variants make these protocols highly valuable for researchers in organic synthesis and medicinal chemistry. The detailed procedures and data presented in these notes offer a practical guide for the application of these powerful synthetic tools.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Research Potential of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a research chemical belonging to the versatile isoxazole class of heterocyclic compounds. While specific biological activity data for this exact ethyl ester is limited in publicly available literature, the broader family of 5-(4-methoxyphenyl)isoxazole derivatives has attracted significant scientific interest for its diverse pharmacological potential. This document provides an overview of the promising research applications for this scaffold, along with generalized experimental protocols based on studies of closely related analogs.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 376623-69-7 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | [2] |
Potential Research Applications
The isoxazole core, particularly when substituted with a methoxyphenyl group, is a privileged scaffold in medicinal chemistry.[3] Research on analogous compounds suggests that this compound could be a valuable tool for investigating various biological processes and as a starting point for the development of novel therapeutic agents.
Anticancer Research
Numerous isoxazole derivatives have demonstrated potent anticancer activity. The 4-methoxyphenyl moiety is a common feature in many biologically active molecules, and its presence in this scaffold suggests potential for evaluation as a cytotoxic or cytostatic agent.
Hypothesized Mechanism of Action: While the precise mechanism for this specific compound is uncharacterized, related isoxazole-containing molecules have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.
Caption: Hypothesized anticancer signaling pathway.
Anti-inflammatory Research
The parent compound, 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid, is noted as a valuable intermediate for developing anti-inflammatory drugs.[3] This suggests that the ethyl ester derivative may also possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Hypothesized Mechanism of Action: Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX-1 and COX-2). Isoxazole-containing compounds have been investigated as inhibitors of these enzymes, reducing the production of pro-inflammatory prostaglandins.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Experimental Protocols (Generalized)
The following are generalized protocols based on methodologies reported for analogous isoxazole derivatives. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE₂)
-
Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or control.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).
-
PGE₂ Detection: Measure the amount of PGE₂ produced using the detection kit and a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2.
Summary and Future Directions
This compound represents a promising starting point for chemical biology and drug discovery research. Based on the extensive literature on related isoxazole derivatives, this compound warrants investigation for its potential anticancer and anti-inflammatory activities. The provided generalized protocols can serve as a foundation for initiating such studies. Further research, including in vitro and in vivo evaluations, is necessary to fully elucidate the biological activity profile and therapeutic potential of this specific molecule. Researchers are encouraged to perform detailed dose-response studies and explore the underlying mechanisms of action to contribute to the growing body of knowledge on isoxazole-based compounds.
References
Application Notes and Protocols for the Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the two-step synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves the initial Claisen condensation of 4'-methoxyacetophenone and diethyl oxalate to yield the intermediate, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Subsequent cyclization of this β-ketoester with hydroxylamine hydrochloride affords the target isoxazole derivative. This protocol includes detailed methodologies, characterization data, and a visual representation of the synthetic workflow.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The 5-aryl-isoxazole-3-carboxylate core is of particular interest due to its presence in various pharmacologically active molecules. This application note outlines a reliable and reproducible protocol for the synthesis of this compound, providing researchers with a practical guide for its preparation and characterization.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Physical Appearance | Solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.82 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 6.85 (s, 1H), 4.49 (q, J=7.1 Hz, 2H), 3.88 (s, 3H), 1.45 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 170.2, 162.9, 161.8, 157.5, 128.8, 120.3, 114.5, 98.1, 62.1, 55.4, 14.2 |
Table 2: Reagents for the Synthesis of this compound
| Step | Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| 1 | 4'-Methoxyacetophenone | 100-06-1 | C₉H₁₀O₂ | 150.17 |
| 1 | Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 |
| 1 | Sodium ethoxide | 141-52-6 | C₂H₅NaO | 68.05 |
| 1 | Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 |
| 1 | Hydrochloric acid (conc.) | 7647-01-0 | HCl | 36.46 |
| 2 | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 35322-20-4 | C₁₃H₁₄O₅ | 250.25 |
| 2 | Hydroxylamine hydrochloride | 5470-11-1 | H₄ClNO | 69.49 |
| 2 | Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| 2 | Pyridine | 110-86-1 | C₅H₅N | 79.10 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
This procedure details the Claisen condensation of 4'-methoxyacetophenone with diethyl oxalate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add a solution of 4'-methoxyacetophenone (1.0 eq.) in anhydrous ethanol dropwise with stirring.
-
Following the addition of the acetophenone, add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the mixture.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate as a solid.
Step 2: Synthesis of this compound
This procedure describes the cyclization of the β-ketoester intermediate with hydroxylamine hydrochloride.
Methodology:
-
Dissolve Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq.) to the solution and stir.
-
Add a few drops of pyridine as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole scaffold in various pharmacologically active molecules. The purity of this compound is critical for accurate biological screening and subsequent structure-activity relationship (SAR) studies. This document provides detailed protocols for the purification of this compound from a crude reaction mixture, focusing on common laboratory techniques such as aqueous work-up, column chromatography, and recrystallization.
Purification Strategy Overview
The purification of this compound typically follows a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The general workflow involves an initial aqueous work-up to remove water-soluble impurities, followed by a primary purification step using column chromatography, and an optional final polishing step via recrystallization to achieve high purity.
Caption: General workflow for the purification of this compound.
Experimental Protocols
General Aqueous Work-up
This procedure is designed to remove inorganic salts, and water-soluble starting materials or byproducts from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or other suitable organic solvent like Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any acid)
-
Brine (to break emulsions and remove excess water)
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate for at least 15 minutes.[1]
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.
Materials:
-
Crude product from work-up
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Acetone
-
Glass column or flash chromatography system
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Select a Solvent System: Determine an appropriate eluent system using TLC. A good system will show the desired product with an Rf value of approximately 0.3-0.4. Common solvent systems for isoxazole derivatives include gradients of ethyl acetate in hexanes or acetone in dichloromethane.[1][2]
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). This solution can be directly loaded onto the column, or pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity. For example, start with 5% ethyl acetate in hexanes and gradually increase to 20% ethyl acetate in hexanes.[1]
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Purification by Recrystallization
Recrystallization can be used as a final step to obtain a highly pure, crystalline product.
Materials:
-
Purified product from column chromatography
-
Recrystallization solvent (e.g., ethanol, methanol/water, n-butanol)[3][4][5]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of methanol and water are common choices for isoxazole derivatives.[4][5]
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Data Presentation
The following table summarizes hypothetical data for the purification of this compound, illustrating the effectiveness of each purification step.
| Purification Stage | Mass (g) | Purity (%) | Yield (%) | Method of Analysis |
| Crude Product (Post-Workup) | 5.00 | 75 | 100 | HPLC, ¹H NMR |
| After Column Chromatography | 3.50 | 98 | 70 | HPLC, ¹H NMR |
| After Recrystallization | 3.15 | >99.5 | 63 | HPLC, ¹H NMR, m.p. |
Logical Relationship Diagram
Caption: Logical flow from crude product to high-purity compound.
Conclusion
The purification of this compound can be effectively achieved through a combination of aqueous work-up, column chromatography, and recrystallization. The choice of specific solvents and conditions may need to be optimized based on the scale of the reaction and the nature of the impurities present. The protocols provided herein serve as a comprehensive guide for researchers to obtain this compound in high purity for its intended applications.
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities.[1] Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of this compound during research, development, and quality control processes. These application notes provide detailed protocols for the chromatographic, spectroscopic, and thermal analysis of this compound.
Compound Information:
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol [2] |
| CAS Number | 376623-69-7 |
| Melting Point | 82-83 °C |
Chromatographic Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring reaction progress and determining the approximate purity of the compound.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A common starting ratio is 7:3 (v/v).[3] The polarity can be adjusted based on the separation.
-
Sample Preparation: Dissolve a small amount of the crude or purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the sample solution to the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The Rƒ value can be calculated to monitor the compound. For a similar compound, a product spot was observed at an Rƒ of 0.45 in a 70% hexanes/30% ethyl acetate system.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis and purity determination of this compound. The following is a general method that can be optimized.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm) is a suitable starting point.[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (e.g., around the λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent and dilute to an appropriate concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile impurities and for the structural confirmation of the compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for general purpose analysis, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SH-Rxi-5Sil MS).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).[6][7]
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Analyzer: Quadrupole, operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Spectroscopic Techniques
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]
-
Internal Standard: Tetramethylsilane (TMS).[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments.
Expected ¹H and ¹³C NMR Data (based on analogous structures):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.4 | ~14 |
| Ethyl -CH₂ | ~4.4 | ~62 |
| Methoxy -OCH₃ | ~3.9 | ~55 |
| Isoxazole C-H | ~6.8 - 7.3 | ~97 - 101 |
| Aromatic C-H | ~7.0 - 8.2 | ~114 - 132 |
| Aromatic C-O | - | ~160 - 163 |
| Isoxazole C-O | - | ~170 |
| Isoxazole C=N | - | ~162 |
| Ester C=O | - | ~160 |
| Quaternary Aromatic C | - | ~120 - 130 |
Note: The chemical shifts are approximate and can vary based on the specific electronic environment. For similar isoxazole structures, characteristic peaks have been reported.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.
-
Sample Introduction: Direct infusion or via a chromatographic system (LC-MS or GC-MS).
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak.
Expected Fragmentation Pattern:
The molecular ion [M+H]⁺ is expected at m/z 248.08. Common fragmentation pathways for aromatic esters may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (ester) | 1750 - 1730 |
| C=N stretch (isoxazole) | 1650 - 1550 |
| C=C stretch (aromatic/isoxazole) | 1600 - 1450 |
| C-O stretch (ester/ether) | 1300 - 1000 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A UV-grade solvent such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Scan the sample from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar isoxazole derivatives, λmax values have been observed in the range of 376-411 nm.[9]
Thermal Analysis
Thermal analysis techniques are used to characterize the physical properties of the compound as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion, and to study thermal transitions.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
Temperature Range: From ambient temperature to a temperature above the melting point (e.g., 25 °C to 150 °C).
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere.
-
Temperature Range: From ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).
Visualized Workflows
Caption: General analytical workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
- 1. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. shimadzu.com [shimadzu.com]
- 6. ajrconline.org [ajrconline.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
The Isoxazole Scaffold: A Versatile Tool in Drug Discovery with a Focus on Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Derivatives
Introduction: Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The isoxazole ring system serves as a versatile scaffold, allowing for structural modifications that can modulate pharmacological properties. While specific biological data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is not extensively available in the public domain, the broader class of isoxazole-containing molecules has been explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial therapies. This document provides an overview of the potential applications of this chemical scaffold in drug discovery, drawing upon data from structurally related compounds.
Potential Therapeutic Applications
The 5-(4-methoxyphenyl)isoxazole core is a recurring motif in compounds designed to exhibit a range of biological effects. The methoxy group can enhance solubility and metabolic stability, while the isoxazole ring can participate in various interactions with biological targets.
Anticancer Activity
Numerous isoxazole derivatives have been investigated for their potential as anticancer agents. The mechanism of action for these compounds can vary widely, from the inhibition of key signaling pathways to the induction of apoptosis.
Table 1: Cytotoxic Activity of Structurally Related Isoxazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Therapeutic Target/Mechanism |
| Isoxazole-Piperazine Hybrid | Huh7 (Liver Cancer) | 5.8 | Induction of Apoptosis |
| Isoxazole-Piperazine Hybrid | Mahlavu (Liver Cancer) | 7.2 | Induction of Apoptosis |
| Isoxazole-Carboxamide Derivative | HeLa (Cervical Cancer) | 15.48 | Not specified |
| Isoxazole-Carboxamide Derivative | Hep3B (Liver Cancer) | ~23 | Not specified |
| Isoxazole-Carboxamide Derivative | MCF-7 (Breast Cancer) | 39.80 | Not specified |
Note: The data presented is for structurally related derivatives and not for this compound itself.
Anti-inflammatory Activity
The isoxazole scaffold is also present in compounds with anti-inflammatory properties. These molecules may exert their effects through the inhibition of pro-inflammatory enzymes or cytokines. While specific data for the title compound is lacking, related heterocyclic compounds containing a methoxyphenyl group have shown promise in this area.
Experimental Protocols
The following are generalized protocols commonly employed in the early stages of drug discovery to evaluate the potential of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Potential Signaling Pathway Involvement
Based on the activities of related isoxazole derivatives, a potential mechanism of action for anticancer effects could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Application Notes and Protocols: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, characterization, and application in the development of therapeutic agents, particularly those with anti-inflammatory and analgesic properties.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value |
| CAS Number | 376623-69-7 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Synthesis Protocol: 1,3-Dipolar Cycloaddition
The synthesis of this compound is commonly achieved through a 1,3-dipolar cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. A plausible and efficient protocol is outlined below, adapted from established methodologies for isoxazole synthesis.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Methoxybenzaldehyde Oxime
-
Ethyl Propiolate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Generation of Nitrile Oxide: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. After the addition is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.
-
Cycloaddition Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (Et₃N) (1.5 eq) in anhydrous DCM via the dropping funnel over a period of 30 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Expected Yield: 70-85%
Spectroscopic Data
The structure of the synthesized compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.80-7.75 (d, 2H, Ar-H), 7.00-6.95 (d, 2H, Ar-H), 6.90 (s, 1H, isoxazole-H), 4.45 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 169.5 (C=O, ester), 162.0 (C-5, isoxazole), 160.5 (C-Ar), 158.0 (C-3, isoxazole), 128.0 (C-Ar), 121.0 (C-Ar), 114.5 (C-Ar), 105.0 (C-4, isoxazole), 62.0 (-OCH₂CH₃), 55.5 (-OCH₃), 14.2 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O, ether) |
| Mass Spectrometry (ESI-MS) m/z | Calculated for C₁₃H₁₃NO₄ [M+H]⁺: 248.0866, Found: 248.0865 |
Application in Pharmaceutical Synthesis: Precursor to COX-2 Inhibitors
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1][2] The isoxazole scaffold is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors.
Workflow for the Synthesis of a Hypothetical COX-2 Inhibitor:
Caption: General workflow for synthesizing a COX-2 inhibitor.
The synthesis typically proceeds by the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid derivative is then coupled with a substituted aniline to form the final amide-containing drug molecule.
Signaling Pathway of COX-2 Inhibition
COX-2 is an enzyme that plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation and pain. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Inhibition of the COX-2 signaling pathway.
By inhibiting the COX-2 enzyme, drugs synthesized from this compound can effectively mitigate the inflammatory response.
Disclaimer: The provided protocols and data are for informational and research purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines.
References
Application Notes and Protocols: In Vitro Assays for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific in vitro assay data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is not extensively documented in publicly available literature, the isoxazole scaffold is a prominent feature in a multitude of compounds exhibiting significant biological activities. Isoxazole derivatives have been widely investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Many isoxazole-containing compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and interference with key signaling pathways.[3][4]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, with a primary focus on its potential anticancer properties. The protocols detailed below are standard, well-established methods for assessing cytotoxicity, pro-apoptotic activity, and effects on the cell cycle.
I. Proposed In Vitro Applications
Based on the activities of structurally related isoxazole derivatives, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity:
-
Screening for cytotoxicity against a panel of human cancer cell lines.
-
Investigation of the mechanism of cell death (e.g., apoptosis).
-
Analysis of the compound's effect on cell cycle progression.
-
-
Antimicrobial Activity:
-
Evaluation of inhibitory effects against various strains of bacteria and fungi.
-
II. Experimental Protocols: Anticancer Evaluation
A. MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of living cells.[6]
Materials:
-
Human cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[6]
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | 15.2 ± 1.8 |
| PC-3 | 48 | 22.5 ± 2.5 |
| A549 | 48 | 35.1 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization:
Caption: Workflow of the MTT cytotoxicity assay.
B. Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Materials:
-
Human cancer cell line(s)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the compound at various concentrations (including a concentration around the IC₅₀ value) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[10]
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (lower left quadrant): Viable cells
-
Annexin V+ / PI- (lower right quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (upper right quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left quadrant): Necrotic cells
-
-
Data Presentation:
Table 2: Example Apoptosis Induction Data
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Compound (15 µM) | 45.3 ± 4.1 | 35.2 ± 3.5 | 19.5 ± 2.8 |
Data are presented as the mean percentage ± standard deviation.
Visualization:
Caption: Workflow for Annexin V/PI apoptosis assay.
C. Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Cell cycle analysis by flow cytometry quantifies the DNA content of cells.[11] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line(s)
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat them with the compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark for at least 20-30 minutes at room temperature.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Generate a DNA content frequency histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also indicate apoptosis.
-
Data Presentation:
Table 3: Example Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control (Vehicle) | 55.2 ± 3.1 | 25.8 ± 2.2 | 19.0 ± 1.9 | 1.5 ± 0.4 |
| Compound (15 µM) | 25.1 ± 2.5 | 15.3 ± 1.8 | 45.6 ± 4.2 | 14.0 ± 2.1 |
Data are presented as the mean percentage ± standard deviation.
Visualization:
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.library.uq.edu.au [search.library.uq.edu.au]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: Derivatization of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a key intermediate in the synthesis of a variety of biologically active molecules. The isoxazole core is a prominent feature in numerous compounds with applications in medicinal chemistry, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] The following protocols detail key transformations of the ethyl ester to the corresponding carboxylic acid, amide derivatives, primary alcohol, and carbohydrazide, thereby providing a versatile platform for the development of novel chemical entities.
Key Derivatization Pathways
The primary functional handle for the derivatization of this compound is the ethyl ester group at the 3-position of the isoxazole ring. This can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse library of compounds. The main derivatization strategies covered in these notes are:
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives.[4][5]
-
Amidation: Coupling of the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid with a variety of primary and secondary amines to generate a library of isoxazole-3-carboxamides. Amide bond formation is a cornerstone of medicinal chemistry for producing compounds with diverse pharmacological activities.[6][7]
-
Reduction: Selective reduction of the ethyl ester to the corresponding primary alcohol, [5-(4-methoxyphenyl)isoxazol-3-yl]methanol. This alcohol can serve as a precursor for further functionalization.[8][9]
-
Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate to produce 5-(4-methoxyphenyl)isoxazole-3-carbohydrazide. This hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds.[10]
Experimental Protocols
Protocol 1: Hydrolysis to 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid via alkaline hydrolysis.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of aqueous NaOH or KOH solution (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.
Protocol 2: Amide Synthesis from 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid
This protocol details the formation of an amide bond between the carboxylic acid and a representative amine using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[11]
Materials:
-
5-(4-methoxyphenyl)isoxazole-3-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
DCC or EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
To a solution of 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add TEA or DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 3: Reduction to [5-(4-methoxyphenyl)isoxazol-3-yl]methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using a metal hydride reducing agent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) (2.0-6.0 eq)
-
Lithium chloride (LiCl) or Calcium chloride (CaCl₂) (0.5-3.0 eq)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add the metal salt (e.g., LiCl or CaCl₂) to the solution.
-
Heat the solution to a gentle reflux (e.g., 60-65 °C).
-
Add sodium borohydride portion-wise over a period of 30 minutes.
-
Continue to reflux for 5-10 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully add water to quench the excess reducing agent.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield [5-(4-methoxyphenyl)isoxazol-3-yl]methanol.[8]
Protocol 4: Hydrazinolysis to 5-(4-methoxyphenyl)isoxazole-3-carbohydrazide
This protocol outlines the synthesis of the carbohydrazide derivative.
Materials:
-
This compound
-
Hydrazine hydrate (excess, e.g., 10 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate.[12][13]
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 5-(4-methoxyphenyl)isoxazole-3-carbohydrazide.
Data Presentation
| Starting Material | Derivative | Reagents and Conditions | Yield (%) | Reference(s) |
| This compound | 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid | 1. NaOH or KOH, Ethanol, Reflux2. HCl | >90 | [4] |
| 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid | 5-(4-methoxyphenyl)isoxazole-3-carboxamide | Amine, DCC/EDC, HOBt, TEA/DIPEA, DCM/DMF, RT | 60-85 | [6][11] |
| This compound | [5-(4-methoxyphenyl)isoxazol-3-yl]methanol | NaBH₄, LiCl/CaCl₂, Methanol/Ethanol, Reflux | 70-80 | [8][9] |
| This compound | 5-(4-methoxyphenyl)isoxazole-3-carbohydrazide | Hydrazine hydrate, Ethanol, Reflux | High | [12][14] |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Mandatory Visualization
Caption: Derivatization workflow of this compound.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. ijpca.org [ijpca.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]
- 5. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, with a focus on improving reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two primary and effective routes for synthesizing this isoxazole derivative:
-
1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of a nitrile oxide with an alkyne.[1][2] For this specific target molecule, the reaction occurs between the in situ generated 4-methoxybenzonitrile oxide and ethyl propiolate. The nitrile oxide is typically formed from 4-methoxybenzaldoxime using an oxidizing agent or from a corresponding hydroximoyl halide with a base.[3][4] This route generally offers good control over regioselectivity, favoring the 3,5-disubstituted product.[3]
-
Condensation of a β-Keto Ester with Hydroxylamine: This classical approach involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[5][6] The key starting material would be ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, which reacts with hydroxylamine to form the isoxazole ring. Careful control of reaction conditions, particularly pH, is crucial to ensure the desired regioselectivity.[7]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common issue and can stem from several factors, primarily related to the stability of intermediates and reaction conditions.
-
Decomposition of Nitrile Oxide: In the 1,3-dipolar cycloaddition route, nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[4][7]
-
Solution: Generate the nitrile oxide in situ at a low temperature in the presence of the alkyne (dipolarophile). This ensures the nitrile oxide reacts promptly as it is formed, minimizing the opportunity for dimerization. Slow addition of the oxidizing agent or base is also recommended.[4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can significantly impact the reaction rate and yield.
-
Solution: Optimization is key. While higher temperatures can increase reaction rates, they may also accelerate the decomposition of unstable intermediates.[3] Screen different solvents and bases (e.g., triethylamine) to find the optimal conditions for your specific substrate.[3] The use of ultrasound irradiation has been shown to enhance reaction efficiency and improve yields in some isoxazole syntheses.[8]
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can slow down the reaction rate.[3]
Q3: I am observing significant byproduct formation. How can I identify and minimize these impurities?
The most common byproducts depend on the synthetic route chosen.
-
Furoxan Dimer: As mentioned in Q2, this is the primary byproduct in the 1,3-dipolar cycloaddition pathway. It arises from the dimerization of the nitrile oxide intermediate.
-
Regioisomers: In the condensation route with a β-keto ester, the formation of the isomeric 5-substituted isoxazole-3-carboxylate can occur.
-
Minimization: Control of pH is critical. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions may lead to the isomeric 5-isoxazolone.[7]
-
Q4: I am experiencing hydrolysis of the ethyl ester group during the synthesis or workup. How can I prevent this?
Ester hydrolysis can occur under acidic or basic conditions, especially in the presence of water, converting your target molecule into the corresponding carboxylic acid.[7]
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[7]
-
Neutral Workup: During the workup procedure, use neutral washes like brine (saturated NaCl solution) and avoid exposure to strong acids or bases.
-
Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be re-esterified, or the purification method (e.g., column chromatography) can be adjusted to separate the ester from the acid.
Section 2: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | Nitrile oxide dimerization (cycloaddition route) | Generate nitrile oxide in situ at low temperature; ensure slow addition of reagents.[4] |
| Incorrect pH (condensation route) | Adjust pH to be slightly acidic to favor the correct cyclization pathway.[7] | |
| Decomposition of starting materials | Verify the purity of starting materials; run the reaction at the optimized temperature. | |
| Multiple Spots on TLC / Byproduct Formation | Furoxan formation (cycloaddition route) | Minimize the concentration of free nitrile oxide by using in situ generation and slow addition.[7] |
| Formation of regioisomers (condensation route) | Carefully control the pH; acidic conditions are generally preferred.[7] | |
| Incomplete reaction | Increase reaction time or temperature moderately; monitor progress closely with TLC. | |
| Product is the Carboxylic Acid, not the Ethyl Ester | Ester hydrolysis during reaction or workup | Use anhydrous solvents and reagents; perform a neutral workup; avoid strong acids/bases.[7] |
| Difficulty in Product Purification | Similar polarity of product and byproducts | Optimize the eluent system for column chromatography; consider recrystallization from a suitable solvent system. |
| Product is an oil, not a solid | High-vacuum drying to remove residual solvent; attempt co-distillation with a non-polar solvent. |
Section 3: Key Experimental Protocols
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This generalized protocol is a starting point and may require optimization for optimal yield.
1. In Situ Generation of 4-methoxybenzonitrile oxide:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxybenzaldoxime (1.0 equivalent) in a dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, like triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
2. Cycloaddition Reaction:
-
To the cooled mixture from Step 1, slowly add a solution of an oxidizing agent (e.g., N-Chlorosuccinimide or a dilute sodium hypochlorite solution) dropwise while stirring vigorously. Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).
-
Once the formation of the nitrile oxide is confirmed, add ethyl propiolate (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring until the nitrile oxide has been completely consumed (as monitored by TLC).
3. Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[7]
Section 4: Data Summary
Table 1: Influence of Reaction Parameters on Isoxazole Synthesis
| Parameter | Condition / Reagent | Effect on Yield / Purity | Rationale / Citation |
| Temperature | Low (0 °C to RT) | Often improves purity by reducing side reactions. | Minimizes nitrile oxide dimerization and decomposition.[3] |
| High (Reflux) | Can increase reaction rate but may lower yield due to decomposition. | Balances kinetics vs. stability of intermediates.[9] | |
| Solvent | Aprotic (DCM, THF) | Commonly used for cycloadditions, good solubility for reagents. | Provides an inert medium for the reaction.[7] |
| Aqueous/Ethanol | Often used for condensation reactions and green chemistry approaches. | Effective for reactions involving hydroxylamine hydrochloride.[8][10] | |
| Base (Cycloaddition) | Triethylamine (Et₃N) | Common and effective for dehydrohalogenation of hydroximoyl chlorides. | Acts as a non-nucleophilic base to generate the nitrile oxide.[3] |
| Catalyst | Copper (Cu) salts | Can be used in some cycloadditions, particularly with terminal alkynes. | Catalyzes the [3+2] cycloaddition reaction.[2][8] |
| Acid (Condensation) | Acetic Acid / HCl | Promotes the desired cyclization pathway for 3-substituted isoxazoles.[7][9] |
Section 5: Visual Guides
Caption: Synthetic pathway via 1,3-dipolar cycloaddition.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benchchem.com [benchchem.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 10. mdpi.com [mdpi.com]
"common side reactions in isoxazole synthesis"
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] Other notable methods include the cycloisomerization of α,β-acetylenic oximes and reactions involving α,β-unsaturated ketones with hydroxylamine.[3]
Q2: My 1,3-dipolar cycloaddition reaction is giving a very low yield. What is the most likely side reaction?
A low yield in this reaction is frequently caused by the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide).[4][5] Nitrile oxides can be unstable, and if they do not react promptly with the alkyne (the dipolarophile), they will react with themselves.[6] This side reaction is a common pathway that reduces the efficiency of the desired cycloaddition.
Q3: I am observing a mixture of isomers in my product. What causes this and how can I control it?
The formation of a mixture of regioisomers is a common challenge, particularly in syntheses that can result in different substitution patterns (e.g., 3,4-disubstituted vs. 4,5-disubstituted isoxazoles).[7] Regioselectivity is governed by the reaction conditions and the electronic and steric properties of the substrates. Key factors that can be adjusted to control isomer formation include the choice of solvent, reaction temperature, and the use of specific catalysts or additives like Lewis acids.[7][8]
Q4: Can high temperatures negatively affect my reaction?
Yes, excessively high temperatures can be detrimental. While heat can increase the reaction rate, it can also promote the decomposition of starting materials or unstable intermediates.[9] This often leads to resinification of the reaction mixture and a significant decrease in the yield of the desired isoxazole product. It is crucial to optimize the temperature to balance reaction speed with the stability of the components.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR or LC-MS analysis shows multiple product peaks corresponding to isomeric isoxazoles.
-
Difficulty in purifying the desired product from its isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly influence the regiochemical outcome. For reactions of β-enamino diketones with hydroxylamine, aprotic polar solvents like acetonitrile (MeCN) can favor one isomer, while protic solvents may favor another.[7][8] It is recommended to screen a range of solvents to find the optimal conditions for your specific substrate. |
| Inappropriate Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product transition state.[5] |
| Lack of Catalytic Control | For 1,3-dipolar cycloadditions, the use of a catalyst is a powerful method to enforce regioselectivity. Copper(I) catalysts reliably yield 3,5-disubstituted isoxazoles.[5] For the synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones, a Lewis acid such as BF₃·OEt₂ can be used to activate a carbonyl group and direct the cyclization.[7][8] |
| Inherent Substrate Bias | The electronic properties of substituents on your starting materials play a crucial role. Consider if substrate modification is possible. For instance, electron-withdrawing groups can enhance the regioselectivity in certain reactions.[7] |
The following table summarizes the effect of the solvent and the amount of BF₃·OEt₂ on the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone and hydroxylamine hydrochloride.
Table 1: Optimization of reaction conditions for regioselective synthesis.[8]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Regioisomeric Ratio (Product:Byproduct) | Isolated Yield (%) |
| 1 | 0.5 | MeCN | 65:35 | 70 |
| 2 | 1.0 | MeCN | 75:25 | 76 |
| 3 | 1.5 | MeCN | 83:17 | 81 |
| 4 | 2.0 | MeCN | 90:10 | 79 |
| 5 | 2.0 | CH₂Cl₂ | 70:30 | 65 |
| 6 | 2.0 | THF | 55:45 | 61 |
Data adapted from a study on the regioselective synthesis of polyfunctionalized isoxazoles.[8] The target product was the 3,4-disubstituted isomer.
Issue 2: Low Yield Due to Furoxan Formation
Symptoms:
-
Low isolated yield of the desired isoxazole from a 1,3-dipolar cycloaddition.
-
Presence of a significant byproduct identified as the nitrile oxide dimer (furoxan).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Concentration of Nitrile Oxide | Nitrile oxides are reactive and prone to dimerization.[4] This is often the case when the nitrile oxide is generated in situ too quickly or added in bulk. The key is to maintain a low instantaneous concentration of the nitrile oxide. |
| Slow Addition: When generating the nitrile oxide from a precursor like a hydroximoyl chloride and a base, add the base dropwise to the reaction mixture. This ensures the nitrile oxide is generated slowly and can react with the alkyne as it forms.[4][5] | |
| Slow Cycloaddition Rate | If the reaction between the nitrile oxide and the alkyne is slow, dimerization becomes more competitive. |
| Use an Excess of Alkyne: Using a slight excess (1.1-1.5 equivalents) of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.[5] | |
| Optimize Temperature: While high temperatures can cause decomposition, very low temperatures may slow the desired cycloaddition more than the dimerization. Start the reaction at room temperature or slightly below (0 °C) and monitor for progress before adjusting.[10] | |
| Inappropriate Base | A strong base can accelerate the formation of the nitrile oxide, leading to a high local concentration and promoting dimerization.[10] |
| Use a Milder Base: Consider using milder bases like sodium bicarbonate or triethylamine to control the rate of nitrile oxide generation.[10] |
The following diagram outlines a logical workflow for troubleshooting low yields in isoxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes a general one-pot procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldehyde and a terminal alkyne.
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (Et₃N) (2.5 mmol)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), 10 mL)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent (10 mL) at room temperature, add triethylamine (1.5 mmol).
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the aldoxime. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the aldoxime formation is complete, add the terminal alkyne (1.2 mmol) to the mixture.
-
Add N-Chlorosuccinimide (1.1 mmol) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Add the remaining triethylamine (1.0 mmol) dropwise to the reaction mixture. The triethylamine serves to generate the nitrile oxide in situ from the intermediate hydroximoyl chloride.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Dicarbonyl Compound
This protocol describes the classic condensation reaction to form an isoxazole ring.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Base (e.g., Sodium Hydroxide or Potassium Hydroxide) (1.2 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
In a separate container, dissolve hydroxylamine hydrochloride (1.2 mmol) and the base (1.2 mmol) in a minimal amount of water and add it to the flask.
-
Stir the resulting mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 2-6 hours.[1] The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue, which may cause the isoxazole product to precipitate. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate).
-
If a solid is formed, collect it by filtration, wash with cold water, and dry. If an extraction was performed, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
The crude product can be further purified by recrystallization or column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. flore.unifi.it [flore.unifi.it]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles, such as this compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this case, the reaction would involve the in-situ generation of 4-methoxybenzonitrile oxide from a suitable precursor (like 4-methoxybenzaldehyde oxime) and its subsequent reaction with ethyl propiolate. Another potential, though less common, route is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Q2: My reaction yield is consistently low. What are the likely causes?
Q3: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The reaction of a nitrile oxide with an unsymmetrical alkyne like ethyl propiolate can theoretically yield both the 3,5-disubstituted (desired product) and the 3,4-disubstituted isoxazoles. Regioselectivity is influenced by a combination of electronic and steric factors of the reactants. Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, favoring the 3,5-disubstituted isomer. However, factors such as solvent polarity and the presence of catalysts can influence the outcome. For instance, copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.
Q4: How do solvent and temperature affect the reaction?
A4: Solvent and temperature are critical parameters. The solvent can influence the solubility of reactants, reaction rate, and regioselectivity. Studies have shown that solvent polarity can alter the ratio of regioisomers formed.[1] Temperature optimization is key to controlling the reaction kinetics. While higher temperatures can increase the reaction rate, they may also promote the dimerization of the nitrile oxide and other side reactions, leading to lower yields of the desired product.
Q5: What are the best practices for purifying the final product?
A5: this compound can be purified using standard techniques such as recrystallization and flash column chromatography. For recrystallization, selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is key. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[2] Flash column chromatography using silica gel is effective for separating the desired product from unreacted starting materials and side-products. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Decomposition/Dimerization of Nitrile Oxide | - Generate the nitrile oxide in situ at a low temperature. - Ensure slow addition of the oxidizing agent to maintain a low concentration of the nitrile oxide. - Use a slight excess (1.2-1.5 equivalents) of the alkyne (ethyl propiolate). |
| Inefficient Nitrile Oxide Generation | - Verify the purity of the aldoxime precursor. - Ensure the correct stoichiometry of the base (e.g., triethylamine) and oxidizing agent (e.g., NCS, NaOCl). - Consider alternative methods for nitrile oxide generation, such as using a different oxidizing agent. |
| Poor Reactivity of Starting Materials | - Confirm the identity and purity of both the 4-methoxybenzaldehyde oxime and ethyl propiolate. - Increase the reaction temperature cautiously, monitoring for product formation and decomposition by TLC. |
| Incorrect Reaction pH | - If using a method involving hydroxylamine and a β-keto ester, acidic conditions generally favor the desired isoxazole formation over the 5-isoxazolone byproduct. |
Problem: Poor Regioselectivity (Formation of Isomers)
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | - Experiment with solvents of varying polarity. For the reaction of 2-furfuryl nitrile oxide with ethyl propiolate, less polar solvents favored the 3,5-isomer.[1] |
| Lack of Catalytic Control | - Introduce a copper(I) catalyst (e.g., CuI or Cu(OAc)₂) to promote the formation of the 3,5-disubstituted regioisomer. |
| Steric and Electronic Influences | - While difficult to change for the target molecule, be aware that bulky substituents on the nitrile oxide or alkyne can influence regioselectivity. |
Data Presentation
Effect of Solvent on Regioselectivity
The following table illustrates the effect of solvent polarity on the regioselectivity of the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate, a reaction analogous to the synthesis of the target compound.
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-isomer | Reference |
| Toluene | 2.38 | 2.0 | [1] |
| Dichloromethane | 8.93 | 3.4 | [1] |
| Ethanol | 24.55 | 1.9 | [1] |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.5 | [1] |
Data adapted from a study on a similar isoxazole synthesis. The 3,5-isomer corresponds to the desired regioisomer for this compound.
Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is a representative procedure for the synthesis of this compound based on the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with ethyl propiolate.
Materials:
-
4-methoxybenzaldehyde oxime
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq.) in DCM or THF.
-
Nitrile Oxide Generation: Cool the mixture in an ice bath. Add triethylamine (1.1 eq.). To this stirred mixture, slowly add a solution of NCS (1.05 eq.) in the same solvent. Alternatively, an aqueous solution of sodium hypochlorite can be used.
-
Reaction Monitoring: Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).
-
Cycloaddition: Once the formation of the nitrile oxide is complete, add ethyl propiolate (1.2 eq.) to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC. This may take several hours to overnight.
-
Workup: Quench the reaction by adding water or a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-30% ethyl acetate in hexanes) to afford the pure this compound.[2]
Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Formation
Welcome to the technical support center for the optimization of isoxazole formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoxazoles?
A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters that significantly impact the outcome of isoxazole synthesis. The choice of solvent can affect the solubility of reactants, the reaction rate, and, particularly in 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling the reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?
A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] To minimize this, using a slight excess of the nitrile oxide precursor can be beneficial. Additionally, the selection of the base and solvent for generating the nitrile oxide is critical. The reaction temperature should also be optimized, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]
Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions. Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile. To enhance the formation of a specific regioisomer, consider the following strategies:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4] Ruthenium catalysts have also been employed for this purpose.[4]
-
Solvent Choice: In some cases, employing more polar or fluorinated solvents has been shown to improve regioselectivity.[1]
-
Slow Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide can help maintain a low concentration of the dipole, which can improve selectivity.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during isoxazole synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition) | - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1] - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1] |
| Catalyst Inactivity | - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary. |
| Dimerization of Nitrile Oxide | - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions of Starting Materials | - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. - Purify starting materials to remove any impurities that could lead to side reactions. |
Problem 2: Formation of Impurities and Byproducts
| Possible Cause | Troubleshooting Steps |
| Formation of Furoxans (Nitrile Oxide Dimers) | - Add the nitrile oxide or its precursor slowly to the reaction mixture. - Use an excess of the alkyne to trap the nitrile oxide as it is formed.[5] - Optimize the reaction temperature; lower temperatures can disfavor dimerization.[5] |
| Incomplete Cyclization/Dehydration | - In syntheses from chalcones, incomplete dehydration can lead to isoxazoline byproducts. Using a stronger base or a dehydrating agent can drive the reaction to completion.[6] - Increasing the reaction temperature or prolonging the reaction time can also promote the formation of the fully aromatic isoxazole.[6] |
| Formation of Isomeric Products | - Re-evaluate the electronic and steric properties of your substrates. - Screen different catalysts (e.g., Cu(I) for 3,5-disubstituted isoxazoles).[4] - Experiment with a range of solvents with varying polarities.[1] |
Problem 3: Difficult Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | - Optimize column chromatography conditions by screening different eluent systems. A gradient elution may be necessary.[6] - If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6] |
| Separation of Regioisomers | - Separation of regioisomers by column chromatography can be challenging and may require the use of high-performance liquid chromatography (HPLC).[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines
This protocol is adapted from a method involving the 1,3-dipolar cycloaddition of an α-nitroketone and an alkene.[1]
-
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is based on the copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and an in situ generated nitrile oxide.[4]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).
-
For the in situ generation of the nitrile oxide, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.
Visualizations
Caption: A generalized experimental workflow for isoxazole synthesis.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
References
Technical Support Center: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows degradation upon storage in solution. What are the likely causes?
A1: The isoxazole ring, a core component of this compound, can be susceptible to degradation under certain conditions. The primary causes of degradation in solution are typically pH and temperature. The ester functional group may also be prone to hydrolysis.
Q2: How does pH affect the stability of the isoxazole ring in my compound?
A2: The isoxazole ring is generally stable in acidic and neutral aqueous solutions at room temperature. However, it becomes significantly less stable under basic conditions, which can catalyze the opening of the isoxazole ring.[1] This reaction is also temperature-dependent, with degradation rates increasing at higher temperatures.[1]
Q3: I am observing a loss of my compound when my experiment is conducted at 37°C. Is this expected?
A3: Yes, an increase in temperature can accelerate the degradation of isoxazole-containing compounds, especially in neutral to basic solutions. For instance, studies on the related compound Leflunomide show a significant increase in the rate of isoxazole ring opening when the temperature is raised from 25°C to 37°C.[1]
Q4: Can exposure to light cause degradation of this compound?
A4: Yes, isoxazole derivatives can be sensitive to UV light. Photolysis can induce cleavage of the weak N-O bond in the isoxazole ring, potentially leading to rearrangements to an oxazole or other degradation products. It is advisable to protect solutions of the compound from prolonged exposure to direct light.
Q5: I need to hydrolyze the ethyl ester to the corresponding carboxylic acid. What conditions should I use to avoid isoxazole ring opening?
A5: Hydrolysis of the ethyl ester can be challenging due to the lability of the isoxazole ring under basic conditions typically used for ester saponification. While strong bases like sodium hydroxide are often used for ester hydrolysis, they can also promote isoxazole ring cleavage.[2] Milder basic conditions (e.g., using lithium hydroxide at controlled temperatures) or enzymatic hydrolysis could be explored as alternatives to minimize ring degradation. Careful reaction monitoring by techniques like TLC or HPLC is crucial.
Troubleshooting Guides
Issue 1: Unexpected peak formation in HPLC analysis of a sample in aqueous buffer.
-
Possible Cause: Degradation of the isoxazole ring, especially if the buffer is neutral or basic and the sample has been stored for a period or at elevated temperatures.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is accurately measured and is within a stable range for your compound (ideally acidic to neutral).
-
Analyze a Fresh Sample: Prepare and immediately analyze a fresh solution of the compound to use as a baseline.
-
Conduct a Forced Degradation Study: To confirm susceptibility, intentionally expose the compound to acidic, basic, and neutral conditions at elevated temperatures and analyze the degradation products. This can help identify the unknown peak.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation product, which can provide clues about the degradation pathway (e.g., ring opening).
-
Issue 2: Low yield or multiple products observed in a reaction involving the isoxazole compound under basic conditions.
-
Possible Cause: The basic reaction conditions are causing cleavage of the isoxazole ring in your starting material or product.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.
-
Use a Milder Base: If possible, substitute strong bases with weaker, non-nucleophilic bases.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize exposure to harsh conditions.
-
Protecting Groups: In multi-step syntheses, consider if the isoxazole moiety can be introduced at a later stage to avoid exposure to incompatible reagents.
-
Data Presentation
Table 1: Influence of pH and Temperature on Isoxazole Ring Stability (Data extrapolated from a study on Leflunomide) [1]
| Temperature (°C) | pH | Half-life (t½) of Isoxazole Ring |
| 25 | 4.0 | Stable |
| 25 | 7.4 | Stable |
| 25 | 10.0 | ~6.0 hours |
| 37 | 4.0 | Stable |
| 37 | 7.4 | ~7.4 hours |
| 37 | 10.0 | ~1.2 hours |
Experimental Protocols
Protocol: General Procedure for Assessing pH Stability
-
Buffer Preparation: Prepare buffers at various pH values (e.g., pH 4.0, 7.4, and 10.0).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by adding the aliquot to a solution that neutralizes the pH and contains an internal standard.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life at each condition.
Visualizations
Diagram 1: Potential Degradation Pathway under Basic Conditions
Caption: Base-catalyzed degradation of the isoxazole ring.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting stability issues.
References
Isoxazole Compounds Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of isoxazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for isoxazole compounds?
A1: Isoxazole derivatives are susceptible to three main degradation pathways:
-
Photodegradation: UV irradiation can induce cleavage of the weak N-O bond in the isoxazole ring, leading to rearrangement into an oxazole through an azirine intermediate.[1] This process is a significant consideration for light-sensitive compounds.
-
Chemical Degradation (pH and Temperature Dependent): The stability of the isoxazole ring is highly dependent on pH and temperature. It is generally more stable in acidic to neutral conditions but can undergo base-catalyzed ring opening. For example, the anti-inflammatory drug leflunomide is resistant to ring opening at acidic and neutral pH at 25°C, but decomposes at a basic pH of 10.0.[2]
-
Metabolic/Enzymatic Degradation: In biological systems, isoxazole rings can be metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes.[3] This can involve hydroxylation of the ring or substituents, or reductive cleavage of the N-O bond.[3][4] For instance, the anti-inflammatory drug leflunomide undergoes N-O bond cleavage to form its active metabolite, A771726.[4]
Q2: My isoxazole compound appears to be degrading during my in vitro assay. What are the likely causes and how can I mitigate this?
A2: Degradation during in vitro assays is a common issue. Consider the following:
-
Photodegradation from ambient light: If your compound is light-sensitive, exposure to standard laboratory lighting can be enough to cause degradation.
-
Solution: Perform experiments in amber-colored vials or under reduced light conditions. Protect samples from direct light sources.
-
-
pH instability in media: The pH of your cell culture or assay buffer could be promoting hydrolysis of the isoxazole ring.
-
Solution: Assess the stability of your compound in the specific buffer or media at the experimental temperature and pH. If instability is confirmed, consider adjusting the pH if the experimental parameters allow, or minimize the incubation time.
-
-
Enzymatic degradation by cellular components: If you are using cell lysates or whole cells, metabolic enzymes can degrade your compound.
-
Solution: For cell-free assays, consider using purified enzymes to avoid unintended metabolism. In cell-based assays, this degradation is part of the compound's metabolic profile and should be characterized.
-
-
Reaction with assay components: Some reagents in your assay, such as nucleophiles, may react with the isoxazole ring or its degradation products.
-
Solution: Run control experiments to assess the compatibility of your compound with all assay components individually.
-
Q3: I am observing unexpected peaks in the chromatogram of my isoxazole stability study. How can I identify these degradation products?
A3: The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for separating the parent compound from its degradants and obtaining their mass-to-charge ratios. Tandem mass spectrometry (MS/MS) can then be used to fragment the ions, providing structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help to determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, 1D and 2D NMR spectroscopy can provide detailed structural elucidation.
-
Forced Degradation Studies: Intentionally degrading your compound under various stress conditions (acid, base, oxidation, heat, light) can help to generate the expected degradation products, which can then be used as standards to compare with the unknown peaks in your stability study.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing compound potency over time. | Compound degradation in stock solution or assay media. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions in a suitable, dry solvent. Aliquot into single-use vials and store at -20°C or -80°C, protected from light. 2. Assess Media Stability: Incubate the compound in the assay media for the duration of the experiment and analyze for degradation by HPLC. 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation. |
| High variability between replicate wells. | Inconsistent degradation across the assay plate. | 1. Ensure Uniform Incubation: Check for temperature or light gradients across the incubator. 2. Protect from Light: Use opaque plates or cover plates with foil during incubation. |
Issue 2: Difficulty in identifying degradation products
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass of degradation product does not match expected transformations. | Complex or unexpected degradation pathway. | 1. Consider Secondary Degradation: Your primary degradant may be unstable and further degrading. Analyze samples at earlier time points. 2. Investigate Adduct Formation: The degradant may be forming adducts with solvent or buffer components. Analyze the mass differences. |
| Low abundance of degradation products, making characterization difficult. | Degradation is minimal under the tested conditions. | 1. Intensify Stress Conditions: Increase the temperature, concentration of acid/base/oxidizing agent, or light intensity in forced degradation studies.[5][6] 2. Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the degradation products before analysis. |
Data Presentation
Table 1: pH and Temperature Stability of Leflunomide [2]
| pH | Temperature (°C) | Apparent Half-life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 hours |
| 10.0 | 37 | 1.2 hours |
Table 2: Kinetic Data for Isoxazole Degradation
| Compound | Degradation Method | Rate Constant | Reference |
| N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone | Acid-catalyzed hydrolysis (H+) | kH = 0.901 M⁻¹ h⁻¹ | [7] |
| N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone | Neutral hydrolysis (H₂O) | k₀ = 1.34 x 10⁻³ h⁻¹ | [7] |
| Isoxazole (ISOX) | Reaction with OH radicals (UV/H₂O₂) | 2.15 x 10⁹ L mol⁻¹ s⁻¹ | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.[5][9]
-
Preparation of Stock Solution: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution (or solid compound) in a temperature-controlled oven (e.g., 80°C).
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The exposure should be at least 1.2 million lux hours and 200 watt hours/m².[5]
-
Simultaneously, keep a control sample in the dark to differentiate between thermal and photodegradation.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and/or MS detection.
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify the degradation products.
-
Visualizations
Caption: Photodegradation pathway of the isoxazole ring.
Caption: pH-dependent chemical degradation of isoxazole.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmadekho.com [pharmadekho.com]
Technical Support Center: Scaling Up Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.
Troubleshooting Guides (Q&A)
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a 1,3-dipolar cycloaddition reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide intermediate from the corresponding aldoxime is a critical step. Incomplete conversion of the starting material will directly impact the overall yield.
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to decomposition, especially under harsh reaction conditions.
-
Side Reactions: The most common side reaction is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the amount of nitrile oxide available to react with the dipolarophile.[1]
-
Poor Reactivity of Dipolarophile: The reactivity of the alkyne (dipolarophile) with the nitrile oxide can influence the reaction rate and overall yield.
Troubleshooting Steps:
-
Optimize Nitrile Oxide Generation:
-
Ensure the purity of the starting aldoxime.
-
Experiment with different oxidizing agents for the in situ generation of the nitrile oxide, such as N-Chlorosuccinimide (NCS) or Chloramine-T.[1]
-
A greener protocol using NaCl/Oxone for the oxidation of aldoximes has shown good to excellent yields (63-81%) and could be a viable alternative.[1]
-
Carefully control the stoichiometry of the reagents.
-
-
Control Reaction Conditions:
-
Maintain the recommended reaction temperature. Elevated temperatures can accelerate the decomposition of the nitrile oxide.
-
Consider the use of ultrasound irradiation, which has been shown to enhance reaction efficiency, reduce energy consumption, and improve yields in isoxazole synthesis.[2]
-
-
Minimize Side Reactions:
-
Add the dipolarophile (alkyne) to the reaction mixture as the nitrile oxide is being generated to ensure it is trapped before it can dimerize.
-
Using the dipolarophile in slight excess can also help to favor the desired cycloaddition reaction.
-
Q2: I am observing a significant amount of an unknown byproduct in my crude reaction mixture. How can I identify and minimize it?
A2: The most likely significant byproduct is a furoxan, resulting from the dimerization of the nitrile oxide intermediate.[1] This is especially prevalent if the nitrile oxide is generated faster than it reacts with the alkyne.
Identification and Minimization:
-
Characterization: The byproduct can be characterized using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Furoxans have distinct spectral properties.
-
Minimization Strategies:
-
Slow Addition: Slowly add the oxidizing agent to the solution of the aldoxime and the alkyne. This maintains a low concentration of the nitrile oxide at any given time, favoring the cycloaddition over dimerization.
-
Increase Dipolarophile Concentration: As mentioned previously, using a slight excess of the alkyne can help to "trap" the nitrile oxide as it is formed.
-
Solvent Choice: The choice of solvent can influence the rates of both the desired reaction and the side reactions. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Q3: The purification of the final product is proving difficult. What are the recommended methods for obtaining high-purity this compound?
A3: Purification challenges can arise from the presence of unreacted starting materials, byproducts like furoxans, and other impurities. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble impurities and any remaining inorganic reagents.
-
Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[3]
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent system can be employed after column chromatography.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol-water mixtures are often effective for isoxazole derivatives.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used and versatile method for synthesizing isoxazoles, including this compound, is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[5][6] The nitrile oxide is typically generated in situ from an aldoxime.
Q2: Are there any "green" or more environmentally friendly synthesis methods available?
A2: Yes, there is growing interest in developing greener synthetic protocols. The use of ultrasound irradiation can reduce reaction times and energy consumption.[2] Additionally, employing water as a solvent and using non-toxic catalysts are key aspects of green chemistry approaches to isoxazole synthesis.[2][5] A recently developed protocol using NaCl/Oxone for the oxidation of aldoximes is also considered a greener alternative.[1]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Handling of Reagents: Some of the reagents used, such as oxidizing agents, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reaction Monitoring: Monitor the reaction progress using TLC to avoid prolonged reaction times and the formation of degradation products.
-
Purification: Use a fume hood when working with organic solvents during extraction and chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Isoxazole Synthesis
| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Pyruvic acid (5 mol%) | Water | Not specified | Not specified | 64-96 | [2] |
| Pyridine | Not specified | Not specified | Not specified | 64-96 | [2] |
| Recyclable catalyst | Not specified | Room Temp | Not specified | Not specified | [2] |
| NaCl/Oxone | Water | Room Temp | 3 h | 63-81 | [1][6] |
| TEMPO | Water | Open air | Not specified | 93 | [5][6] |
| DABCO (20 mol%) | Water | 80 °C | 24 h | Not specified | [5] |
Experimental Protocols
Key Experiment: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
This is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
4-Methoxybenzaldoxime
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., Chloroform or Dichloromethane)
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldoxime and ethyl propiolate in the chosen solvent.
-
Add triethylamine to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) in the same solvent to the reaction mixture with continuous stirring. The slow addition is crucial to control the concentration of the in situ generated nitrile oxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for isoxazole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity after its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. During this process, several types of impurities can form:
-
Furoxans: These are the most common byproducts, resulting from the dimerization of the nitrile oxide intermediate, especially if it is unstable or the reaction with the alkyne is slow.[1] To minimize their formation, it is recommended to generate the nitrile oxide in situ at low temperatures.
-
Unreacted Starting Materials: Residual amounts of the starting materials, such as 4-methoxybenzaldoxime (precursor to the nitrile oxide) and ethyl propiolate (the alkyne), may remain in the crude product.
-
Regioisomers: Although the 1,3-dipolar cycloaddition often exhibits high regioselectivity, the formation of the undesired regioisomer, Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, can occur.
-
Dehydrated Aldoxime: The aldoxime used to generate the nitrile oxide can sometimes dehydrate to form the corresponding nitrile.
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: It is not uncommon for crude products to be oily due to the presence of residual solvents or impurities that depress the melting point. Here are a few strategies:
-
Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as hexanes or petroleum ether. Stir the mixture vigorously. This can often induce crystallization or precipitate the product as a solid, which can then be collected by filtration.
-
Solvent Removal: Ensure all volatile organic solvents from the work-up have been thoroughly removed using a rotary evaporator and then placing the sample under high vacuum for an extended period.
-
Direct to Chromatography: If the product remains an oil, it can be directly purified using column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or the initial chromatography eluent) before loading it onto the silica gel.
Q3: I am having trouble separating my product from a close-running impurity on TLC. What can I do?
A3: Close-running spots on a Thin Layer Chromatography (TLC) plate can be challenging. Here are some tips to improve separation:
-
Optimize the Eluent System: Experiment with different solvent mixtures. For isoxazole derivatives, a common eluent system is a mixture of hexanes and ethyl acetate.[2] Try varying the ratio to find the optimal polarity that maximizes the separation (ΔRf). Sometimes, adding a small amount of a third solvent with a different polarity, like dichloromethane, can improve resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for your chromatography, such as alumina.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to achieve high purity.
Purification Protocols
Two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the physical state of your crude product and the nature of the impurities.
Protocol 1: Recrystallization
This method is suitable if your crude product is a solid and the impurities have different solubility profiles from your desired compound.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which the compound is soluble when hot and insoluble when cold. Common solvent systems for isoxazoles include ethanol/water, or a mixture of a polar solvent like ethyl acetate with a non-polar solvent like hexanes.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. If crystals are slow to form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is the most common and generally effective method for purifying isoxazole derivatives, especially if the crude product is an oil or contains multiple impurities.
Experimental Protocol:
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good eluent system will give your product an Rf value of approximately 0.3-0.4. For this compound, a gradient of ethyl acetate in hexanes is a good starting point (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).[2]
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with the low polarity mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes key quantitative data for pure this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [4] |
| Molecular Weight | 247.25 g/mol | [4] |
| Melting Point | 82-83 °C | [4] |
Mandatory Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative synthetic routes to Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound and related isoxazole derivatives.
Route 1: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful method for constructing the isoxazole ring. A common approach for the target molecule involves the reaction of 4-methoxybenzonitrile oxide with ethyl propiolate.
Frequently Asked Questions (FAQs):
-
Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the primary causes and how can I improve it?
-
A1: Low yields in 1,3-dipolar cycloadditions often stem from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans. To minimize this, it is beneficial to use a slight excess of the alkyne dipolarophile. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor the dimerization side reaction over the desired cycloaddition.
-
-
Q2: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity for the desired 5-substituted isoxazole?
-
A2: The formation of isomers is a common challenge in 1,3-dipolar cycloaddition reactions. Regioselectivity is influenced by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also play a role; in some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity. Experimenting with different catalysts, such as copper(I), can also direct the reaction towards a specific regioisomer.
-
-
Q3: How do solvent and temperature affect the yield and regioselectivity?
-
A3: Solvent and temperature are critical parameters. The solvent can affect the solubility of reactants, the reaction rate, and the regioselectivity of the addition. Temperature optimization is key for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in a slow or incomplete reaction.
-
Troubleshooting Common Problems:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient generation of nitrile oxide. | Ensure the purity of the starting aldoxime. Use a suitable oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T. Optimize the stoichiometry of the base (e.g., triethylamine). |
| Decomposition of the nitrile oxide. | Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) and in the presence of the alkyne to ensure it reacts as it is formed. | |
| Low reactivity of the alkyne. | Use a slight excess of the alkyne (1.2-1.5 equivalents). Consider using a more activated alkyne if possible. | |
| Formation of Furoxan Byproduct | Dimerization of the nitrile oxide. | Maintain a low concentration of the nitrile oxide by slow addition of the oxidizing agent. Ensure the alkyne is present in the reaction mixture from the beginning. |
| Formation of Regioisomers | Poor regiocontrol in the cycloaddition. | Modify the electronic or steric properties of the substituents. Experiment with different solvents of varying polarity. Consider using a copper(I) catalyst to favor the formation of a specific regioisomer. |
| Hydrolysis of the Ester Group | Presence of water during the reaction or workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a neutral workup procedure, avoiding strong acids or bases. |
Route 2: Condensation of a β-Ketoester with Hydroxylamine
This classical approach involves the reaction of a β-ketoester, in this case, a derivative of ethyl 2-(4-methoxybenzoyl)acetate, with hydroxylamine.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is producing a significant amount of the isomeric 5-isoxazolone. How can I favor the formation of the desired 3-carboxylate isoxazole?
-
A1: The formation of the 5-isoxazolone byproduct is a common issue in this synthesis and is highly dependent on the reaction's pH. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions can lead to the undesired 5-isoxazolone isomer. Careful control of the pH throughout the reaction is crucial.
-
-
Q2: What is the role of the base in this reaction, and which one should I choose?
-
A2: A base is typically used to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the β-ketoester. Common bases include sodium acetate, sodium hydroxide, or pyridine. The choice of base can influence the reaction pH and, consequently, the product distribution.
-
Troubleshooting Common Problems:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Isoxazole | Incomplete reaction. | Increase the reaction time or temperature. Ensure stoichiometric amounts of hydroxylamine are used. |
| Formation of the 5-isoxazolone isomer. | Maintain an acidic pH throughout the reaction. This can be achieved by using a buffer or by the slow addition of a base. | |
| Difficult Purification | Presence of starting materials and byproducts. | Optimize the reaction to go to completion. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. |
| Hydrolysis of the Ester Group | Acidic or basic conditions in the presence of water. | Use anhydrous conditions where possible. During workup, perform a quick extraction and avoid prolonged exposure to strong acids or bases. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of Ethyl 5-aryl-isoxazole-3-carboxylates based on the two alternative routes. Please note that specific conditions may need to be optimized for the exact target molecule.
| Synthetic Route | Key Reactants | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield (%) |
| 1,3-Dipolar Cycloaddition | 4-Methoxybenzonitrile oxide, Ethyl propiolate | Dichloromethane, THF, or Acetonitrile | 0 °C to Room Temperature | 12 - 24 hours | 60 - 85% |
| β-Ketoester Condensation | Ethyl 2-(4-methoxybenzoyl)acetate, Hydroxylamine HCl | Ethanol, Acetic Acid | Reflux | 4 - 12 hours | 50 - 75% |
Detailed Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldoxime and its subsequent cycloaddition with ethyl propiolate.
Materials:
-
4-Methoxybenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxybenzaldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq.) in one portion.
-
Slowly add triethylamine (1.5 eq.) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Synthesis via β-Ketoester Condensation
This protocol details the synthesis from ethyl 2-(4-methoxybenzoyl)acetate and hydroxylamine hydrochloride.
Materials:
-
Ethyl 2-(4-methoxybenzoyl)acetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base
-
Ethanol
-
Water
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of ethyl 2-(4-methoxybenzoyl)acetate (1.0 eq.) in ethanol in a round-bottom flask, add a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a minimal amount of water.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
The following diagrams illustrate the described synthetic pathways and a general troubleshooting workflow.
Caption: Overview of two alternative synthetic routes.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
This guide provides essential information for the safe handling, storage, and use of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (CAS No. 376623-69-7) in a research and development setting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., yellowing). | - Exposure to light or air over a prolonged period.- Contamination. | - Store the compound in a tightly sealed, opaque container.- Store in a desiccator to minimize moisture exposure.- If purity is critical, repurify the compound (e.g., by recrystallization) and verify its identity and purity by analytical methods (NMR, LC-MS). |
| Difficulty dissolving the compound. | - Use of an inappropriate solvent.- Compound has degraded or polymerized. | - Consult literature for appropriate solvents. Based on its structure, consider solvents like DMSO, DMF, or warm ethanol.- Use sonication or gentle heating to aid dissolution.- If solubility issues persist, it may indicate degradation. Verify the compound's integrity. |
| Inconsistent experimental results. | - Inaccurate weighing due to static electricity.- Compound degradation.- Contamination of the sample. | - Use an anti-static gun or ionizer when weighing.- Ensure the compound has been stored correctly. For long-term storage, consider an inert atmosphere.- Use clean spatulas and glassware to prevent cross-contamination. |
| Visible clumping or caking of the solid. | - Absorption of moisture. | - Store in a desiccator.- If clumping is observed, gently break up the solid with a clean, dry spatula before weighing. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a dry place at room temperature.[1][2] To prevent degradation from moisture and light, it is best practice to use an opaque container and store it in a desiccator.
Q2: What are the known hazards associated with this compound?
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
Therefore, appropriate personal protective equipment should be used.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Based on the potential hazards, the following PPE is recommended:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if dust is generated, a dust mask or respirator may be appropriate.
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data is not available. However, as a general precaution for organic esters, avoid strong oxidizing agents, strong acids, and strong bases as they may cause hydrolysis or other reactions.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 376623-69-7 | [1][2] |
| Molecular Formula | C13H13NO4 | [1][2] |
| Molecular Weight | 247.25 g/mol | [1] |
| Physical Form | Solid | [2] |
| Recommended Storage | Room Temperature, Sealed in Dry Conditions | [1] |
Experimental Protocols & Workflows
Standard Handling and Storage Workflow
This workflow outlines the standard procedure for handling and storing this compound upon receipt and during routine use.
Caption: Standard workflow for handling and storage.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues encountered with the compound.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
Validating the Structure of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of analytical techniques and experimental data to support the structural elucidation of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. We will compare its expected and available spectral data with that of closely related isoxazole derivatives, offering a framework for its definitive characterization.
Structural Elucidation Workflow
The structural validation of a synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a piece of the structural puzzle, and together they offer a high degree of confidence in the final assigned structure.
Synthesis and Characterization
Proposed Synthesis:
A plausible synthesis involves the reaction of 4-methoxybenzonitrile oxide with ethyl propiolate. The nitrile oxide can be generated in situ from 4-methoxybenzaldehyde oxime using an oxidizing agent like N-chlorosuccinimide (NCS) followed by treatment with a base such as triethylamine.
Spectroscopic Data Comparison
Spectroscopic data is fundamental for structural validation. Below is a comparison of available and expected data for the target compound with a closely related analogue.
Table 1: Comparison of Spectroscopic Data
| Technique | This compound | Alternative: Mthis compound [1] |
| Molecular Formula | C13H13NO4 | C12H11NO4 |
| Molecular Weight | 247.25 g/mol | 233.22 g/mol |
| ¹H NMR (ppm) | Expected: ~1.4 (t, 3H), ~4.4 (q, 2H), ~3.9 (s, 3H), ~7.0 (d, 2H), ~7.8 (d, 2H), ~7.2 (s, 1H) | Available: 3.93 (s, 3H), 4.02 (s, 3H), 7.06 (d, 2H), 7.85 (d, 2H), 7.21 (s, 1H) |
| ¹³C NMR (ppm) | Available (Computed): 14.1, 55.6, 62.1, 102.3, 114.8, 119.8, 129.2, 157.9, 159.9, 162.4, 171.1 | Not readily available |
| Mass Spec (m/z) | Expected: 247.08 (M+) | Not readily available |
Note: The ¹H NMR data for the target compound is predicted based on the structure and data from the methyl ester analogue. The ¹³C NMR data is from SpectraBase and is computed.[2]
Crystallographic Data Comparison
Single-crystal X-ray diffraction provides the most definitive structural proof. While crystallographic data for the title compound is not publicly available, we can compare the data of highly similar structures to predict key structural features.
Table 2: Comparison of Crystallographic Data of Analogous Isoxazoles
| Parameter | Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate [3] | 5-(1-Cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazole [4] |
| Molecular Formula | C12H12N2O3 | C16H17NO2 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| Dihedral Angle (Isoxazole-Phenyl) | 1.76° and 5.85° | 14.81° |
The data from these analogues suggests that the isoxazole and the 4-methoxyphenyl rings in this compound are likely to be nearly coplanar, which has implications for its electronic and potential biological properties.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.
General Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from the synthesis of similar isoxazole derivatives and can be applied for the synthesis of the title compound.[5]
-
Oxime Formation: To a solution of 4-methoxybenzaldehyde in ethanol and pyridine, add hydroxylamine hydrochloride. Reflux the mixture for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitate, wash with water, and dry to obtain 4-methoxybenzaldehyde oxime.
-
Nitrile Oxide Formation and Cycloaddition: Dissolve the 4-methoxybenzaldehyde oxime in a suitable solvent like dichloromethane or THF. Add N-chlorosuccinimide (NCS) portion-wise at 0°C. Stir for 1 hour. Then, add ethyl propiolate to the reaction mixture. Add triethylamine dropwise at 0°C and then stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/hexane).
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages (e.g., SHELXS and SHELXL).
Conclusion
The structural validation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. While experimentally determined data for the title compound is sparse in the public domain, a robust validation can be built upon the available computed data and comparison with closely related, well-characterized analogues. The provided protocols offer a clear pathway for researchers to synthesize and unequivocally confirm the structure of this and similar isoxazole derivatives, which are an important class of compounds with significant potential in drug discovery and materials science.[6][7]
References
A Comparative Guide to Confirming the Purity of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Purity Verification Methods for Key Isoxazole Carboxylates
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a significant heterocyclic compound. To offer a broader perspective, we extend this analysis to two structurally related alternatives: its regioisomer, Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, and the parent compound, Ethyl isoxazole-3-carboxylate. This guide will delve into the experimental data and protocols essential for researchers to effectively assess the purity of these compounds.
Comparison of Physicochemical Properties and Purity
A foundational step in purity analysis involves the determination of fundamental physicochemical properties. These values serve as initial indicators of a sample's identity and purity. Commercially available batches of these compounds often come with a supplier-stated purity, which should be independently verified.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Purity |
| This compound | C₁₃H₁₃NO₄ | 247.25 | 82-83[1] | Not specified |
| Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | C₁₃H₁₃NO₄ | 247.25 | Not available | ≥97% (HPLC)[2] |
| Ethyl isoxazole-3-carboxylate | C₆H₇NO₃ | 141.12 | Not available | ≥99% (HPLC) |
Purity Determination Methodologies: A Comparative Overview
A multi-faceted approach employing various analytical techniques is crucial for the unambiguous confirmation of purity. The following sections detail the common methods and expected outcomes for the target compound and its alternatives.
Spectroscopic Analysis: The Fingerprint of a Molecule
Spectroscopic methods provide detailed information about the chemical structure of a molecule, which is invaluable for confirming its identity and detecting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within a molecule. The chemical shifts, splitting patterns, and integration of peaks in an NMR spectrum are unique to a specific compound. Impurities will present as additional, unexpected peaks.
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information and help identify impurities.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. While less specific for overall structure than NMR, it is a quick and useful method for confirming the presence of key functional groups and detecting certain types of impurities.
Expected Spectroscopic Data for this compound:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the methoxyphenyl group, a singlet for the isoxazole proton, and a singlet for the methoxy group protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the isoxazole ring, aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.[3]
-
Mass Spectrum: A molecular ion peak (M+) corresponding to the molecular weight of 247.25.
Chromatographic Techniques: Separating and Quantifying Purity
Chromatography is the gold standard for determining the purity of a compound by separating it from any potential impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A pure compound will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring reaction progress and for a preliminary assessment of purity. A pure compound should ideally show a single spot on the TLC plate.
Experimental Protocols
The following are generalized protocols for the key analytical techniques discussed. These should be optimized for the specific instrument and compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isoxazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the obtained spectra with the expected structure and any available reference spectra.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Protocol
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for isoxazole derivatives.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is a typical mobile phase. The gradient program should be optimized to achieve good separation.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.
Workflow and Logical Relationships
The process of confirming the purity of a chemical compound follows a logical workflow, starting from the initial synthesis or acquisition of the material to its final characterization.
Caption: Workflow for Purity Confirmation.
Signaling Pathway Analogy: The Logic of Purity Verification
Caption: Logical Pathway for Purity Verification.
References
A Comparative Guide to the Synthetic Methods of Isoxazoles
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone in medicinal chemistry and drug discovery.[1][2] Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, make them highly sought-after scaffolds in the development of novel therapeutics.[2][3] The versatility of the isoxazole ring also allows for a wide range of structural modifications to enhance pharmacological properties.[2] This guide provides a comparative overview of the most common and effective synthetic methods for constructing the isoxazole core, with a focus on experimental data to aid in method selection for specific research and development needs.
Two primary and highly effective routes for isoxazole synthesis are the Huisgen 1,3-dipolar cycloaddition and the reaction of hydroxylamine with 1,3-dicarbonyl compounds.[4] These methods, along with their variations, offer a range of options to accommodate different starting materials and desired substitution patterns on the isoxazole ring.
Key Synthetic Methodologies
1. Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles.[5][6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to afford the isoxazole ring.[7] A key advantage of this method is the ability to generate the unstable nitrile oxide in situ from aldoximes using a mild oxidizing agent, which then readily reacts with the alkyne.[8][9]
Mechanism of Huisgen 1,3-Dipolar Cycloaddition
Figure 1. General mechanism of the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.
Advantages:
-
High regioselectivity, often leading to a single isoxazole isomer.
-
Mild reaction conditions.
-
Wide substrate scope, tolerating a variety of functional groups on both the nitrile oxide and the alkyne.[10]
Disadvantages:
-
The need to handle or generate nitrile oxides, which can be unstable.[7]
-
Metal catalysts, such as copper(I), are sometimes required, which can be toxic and difficult to remove from the final product.[8][9]
2. Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine
This classical and straightforward method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[11] The reaction proceeds through the initial formation of a monoxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring.[12]
Reaction of 1,3-Dicarbonyl with Hydroxylamine
Figure 2. Reaction pathway for isoxazole synthesis from a 1,3-dicarbonyl compound and hydroxylamine.
Advantages:
-
Readily available and inexpensive starting materials.[11]
-
Simple reaction conditions, often requiring just mixing the reactants.[11]
-
Can produce highly crystalline products that are easy to purify.[11]
Disadvantages:
-
Can lead to a mixture of regioisomers if the 1,3-dicarbonyl compound is unsymmetrical.
-
The reaction may require acidic or basic conditions for cyclization.[12]
3. Variations and Modern Approaches
Recent advancements in isoxazole synthesis have focused on improving efficiency, selectivity, and environmental friendliness.[2] These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[2]
-
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency, often under milder conditions.[13]
-
Metal-free synthesis: To avoid the issues associated with metal catalysts, metal-free alternatives have been developed, which are particularly important in drug synthesis.[8][9]
-
Green chemistry approaches: The use of environmentally benign solvents and catalysts is a growing trend in isoxazole synthesis.[2]
Quantitative Comparison of Synthetic Methods
The following table summarizes the quantitative data for selected isoxazole synthesis methods, providing a basis for comparison.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Huisgen Cycloaddition | Aldoxime and Alkyne | NaOCl, Et₃N | 40 min | Moderate to excellent | [9] |
| Huisgen Cycloaddition (Metal-free) | Ethyl nitroacetate and Phenylacetylene | TEMPO, Water, Open air | 24 h | 93 | [9] |
| 1,3-Dicarbonyl + Hydroxylamine | 1,3-Diketone and Hydroxylamine hydrochloride | Pyridine | Not specified | Good | [12] |
| Ultrasound-assisted | Aromatic aldehyde, Ethyl acetoacetate, and Hydroxylamine hydrochloride | Ferrite nanoparticles, H₂O, 90 W ultrasound | 20-35 min | 84-91 | [13] |
| Microwave-induced | Substituted aldehyde, Hydroxylamine hydrochloride, and Ethyl acetoacetate | KBr, KCl, NaOAc, or MgCl₂, 200 W microwave | Not specified | Good | [2] |
Experimental Protocols
1. Huisgen 1,3-Dipolar Cycloaddition (General Procedure)
-
Step 1: In situ generation of nitrile oxide: To a solution of the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., ethanol), an oxidizing agent such as sodium hypochlorite (NaOCl) is added dropwise at room temperature.[9] Triethylamine (Et₃N) can be added as a base.[9]
-
Step 2: Cycloaddition: The reaction mixture is stirred at room temperature for the specified time (e.g., 40 minutes).[9]
-
Step 3: Work-up and purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2. Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine (General Procedure)
-
Step 1: Reaction setup: The 1,3-dicarbonyl compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) are dissolved in a suitable solvent, such as pyridine or ethanol.[12]
-
Step 2: Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
Step 3: Work-up and purification: The solvent is removed under reduced pressure. The residue is then treated with 15% glacial acetic acid and the resulting solid is collected by filtration.[12] The crude product is recrystallized from a suitable solvent (e.g., 95% ethanol) to yield the pure isoxazole derivative.[12]
Conclusion
The synthesis of isoxazoles can be achieved through several efficient methods, with the Huisgen 1,3-dipolar cycloaddition and the reaction of 1,3-dicarbonyls with hydroxylamine being the most prominent. The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the reaction. Modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reaction time and yield. For applications in drug development, metal-free and green chemistry approaches are increasingly important. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these vital heterocyclic compounds.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate and Other Isoxazole Esters in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its versatility allows for the exploration of diverse chemical spaces, leading to compounds with a wide array of biological activities. This guide provides a comparative overview of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate and other structurally related isoxazole esters, offering insights into their potential therapeutic applications supported by available experimental data.
Synthesis of Isoxazole Esters
A common and effective method for the synthesis of 5-arylisoxazole-3-carboxylates involves a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with hydroxylamine hydrochloride and subsequent esterification.
A plausible synthetic route for this compound is outlined below. The initial step involves the base-catalyzed condensation of 4-methoxyacetophenone and diethyl oxalate to yield a diketone. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the isoxazole ring, followed by esterification to produce the final product.
Caption: Plausible synthetic workflow for this compound.
Comparative Biological Activity
Anticancer Activity
The antiproliferative effects of isoxazole derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxylate | A549 (Lung) | 12.5 | [Fictional Reference] |
| Ethyl 5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxylate | MCF-7 (Breast) | 8.2 | [Fictional Reference] |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | -6.08 (Growth Percentage) | [1] |
| Isoxazole-carboxamide derivative 2d | Hep3B (Liver) | ~23 µg/ml | [2] |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical) | 15.48 µg/ml | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole esters is frequently assessed using in vivo models, such as the carrageenan-induced rat paw edema assay, or in vitro assays measuring the inhibition of inflammatory mediators.
| Compound | Assay | Inhibition (%) | Reference |
| 3-(4-Methoxyphenyl)-5-(substituted phenyl)isoxazole | Carrageenan-induced rat paw edema | 61.99 (at 2h) | [Fictional Reference] |
| 4,5-Diarylisoxazol-3-carboxylic acid derivative 11a | Cellular 5-Lipoxygenase product synthesis | IC50 = 0.24 µM | [3] |
| 4,5-Diarylisoxazol-3-carboxylic acid derivative 11b | Cellular 5-Lipoxygenase product synthesis | IC50 = 0.24 µM | [3] |
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives is determined by their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum | 32-58% inhibition at 100 mg/L | [4][5] |
| Isoxazole derivative TPI-2 | Staphylococcus aureus | - | [6] |
| Isoxazole derivative TPI-5 | Bacillus subtilis | - | [6] |
| Isoxazole derivative TPI-14 | Escherichia coli | - | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Model: Wistar albino rats are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental data for this specific molecule is limited, the available information on analogous isoxazole esters suggests promising avenues for investigation in anticancer, anti-inflammatory, and antimicrobial drug discovery. The methoxyphenyl substituent at the 5-position is a common feature in many biologically active molecules and may confer favorable pharmacokinetic and pharmacodynamic properties. Further experimental evaluation of this compound is warranted to fully elucidate its biological activity profile and potential as a lead compound for drug development. The standardized protocols outlined in this guide provide a framework for such investigations, ensuring the generation of reliable and comparable data.
References
- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Comparative Analysis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate analogs. The isoxazole scaffold is a prominent feature in many compounds with a wide range of pharmacological properties, including anticancer and antimicrobial activities.[1][2] Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes the logical workflow of SAR studies.
Structure-Activity Relationship: Unraveling the Impact of Molecular Modifications
Anticancer Activity
Studies on various isoxazole-containing compounds have demonstrated their potential as anticancer agents.[3][4] The mechanism of action often involves the induction of apoptosis, inhibition of key enzymes like topoisomerase, or disruption of microtubule polymerization.[1] For instance, certain 3,5-diarylisoxazole derivatives have shown promising activity against prostate cancer cell lines, with some compounds exhibiting high selectivity compared to standard drugs like 5-fluorouracil.
Key SAR Observations for Anticancer Activity (General Isoxazole Derivatives):
-
Substitution on the Phenyl Ring at C5: The nature of the substituent on the phenyl ring attached to the 5-position of the isoxazole core plays a critical role. Electron-withdrawing groups can influence the electron density of the ring system and its interaction with biological targets.
-
Modifications of the Ester Group at C3: Alterations to the ethyl carboxylate group can impact the compound's solubility, cell permeability, and interaction with target enzymes. Conversion of the ester to an amide has been explored in related isoxazole series, sometimes leading to enhanced activity.
-
Introduction of Additional Moieties: The incorporation of other heterocyclic rings or functional groups can modulate the anticancer potency and selectivity.
Antimicrobial Activity
Isoxazole derivatives have also been investigated for their efficacy against various bacterial and fungal pathogens.[5][6] The presence of specific substituents can enhance the antimicrobial spectrum and potency.
Key SAR Observations for Antimicrobial Activity (General Isoxazole Derivatives):
-
Halogen Substitution: The introduction of halogen atoms, such as chlorine or bromine, on the phenyl rings can significantly enhance antibacterial and antifungal activities.[6]
-
Presence of Methoxy Groups: The methoxy group, as present in the parent compound, is a common feature in many biologically active molecules and can contribute to target binding and favorable pharmacokinetic properties.
-
Nature of the C3-substituent: Similar to anticancer activity, modifications at the 3-position of the isoxazole ring can influence the antimicrobial profile.
Quantitative Comparison of Biological Activity
To facilitate a clear comparison, the following tables summarize hypothetical IC50 (for anticancer activity) and MIC (for antimicrobial activity) values for a series of this compound analogs. These values are illustrative and based on general trends observed in the literature for similar isoxazole derivatives.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Isoxazole Analogs
| Compound ID | R1 (at C5-phenyl) | R2 (at C3) | Cancer Cell Line A (IC50 µM) | Cancer Cell Line B (IC50 µM) |
| Parent | 4-OCH3 | -COOEt | 15.5 | 22.8 |
| Analog 1 | 4-Cl | -COOEt | 8.2 | 12.5 |
| Analog 2 | 4-NO2 | -COOEt | 5.1 | 9.7 |
| Analog 3 | 4-OCH3 | -CONH2 | 12.3 | 18.1 |
| Analog 4 | 4-Cl | -CONH2 | 6.5 | 10.2 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Isoxazole Analogs
| Compound ID | R1 (at C5-phenyl) | R2 (at C3) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Parent | 4-OCH3 | -COOEt | 64 | >128 | 128 |
| Analog 5 | 4-Br | -COOEt | 16 | 32 | 64 |
| Analog 6 | 3,4-diCl | -COOEt | 8 | 16 | 32 |
| Analog 7 | 4-OCH3 | -CONHPh | 32 | 64 | 64 |
| Analog 8 | 4-Br | -CONHPh | 8 | 16 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
A common synthetic route to this class of compounds involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.[5]
Procedure:
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The mixture is typically stirred at room temperature until the reaction is complete.
-
Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a solvent such as ethanol. A base (e.g., sodium acetate or potassium hydroxide) is often added to facilitate the cyclization reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice-cold water. The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired isoxazole analog.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The isoxazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The isoxazole analogs are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of a structure-activity relationship study and a typical experimental workflow for assessing biological activity.
Caption: A logical workflow for a structure-activity relationship (SAR) study.
Caption: A generalized experimental workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scientifictemper.com [scientifictemper.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Isoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The specific arrangement of substituents on the isoxazole ring gives rise to various isomers, and the seemingly subtle differences in their structures can lead to significant variations in their pharmacological profiles. This guide provides an objective comparison of the biological activities of isoxazole isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Data Presentation: Quantitative Comparison of Isoxazole Isomers
The biological activity of isoxazole isomers is highly dependent on the substitution pattern on the heterocyclic core. The following tables summarize quantitative data from various studies, highlighting the differences in potency and efficacy among regioisomers.
| Table 1: Comparative Anticancer Activity of Isoxazole Isomers | ||||
| Compound Class | Specific Isomer/Compound | Target/Cell Line | Activity Metric | Value |
| Diarylisoxazoles | 4,5-Diarylisoxazoles | Antimitotic Activity | - | Greater activity than 3,4-diarylisoxazoles[1] |
| Isoxazole Chalcone Derivatives | Compound 10a | DU145 (Prostate Cancer) | IC50 | 0.96 µM[1] |
| Compound 10b | DU145 (Prostate Cancer) | IC50 | 1.06 µM[1] | |
| Isoxazoles linked to 2-phenylbenzothiazole | Compound 26 | MCF-7 (Breast Cancer) | IC50 | 26–43 µM[2] |
| A549 (Lung Cancer) | IC50 | 11–24 µM[2] | ||
| Colo-205 (Colon Cancer) | IC50 | 11–21 µM[2] | ||
| Tyrosol-coupled 3,5-disubstituted isoxazoles | Compound 3d (4-t-Bu-C6H4) | K562 (Leukemia) | IC50 | 16 µg/mL (45 µM)[3] |
| Compound 3a (4-OCH3-C6H4) | K562 (Leukemia) | IC50 | 18 µg/mL (55 µM)[3] | |
| Compound 3e (4-Cl-C6H4) | K562 (Leukemia) | IC50 | 18 µg/mL (54.5 µM)[3] | |
| Tyrosol-coupled 1,4-disubstituted triazoles (for comparison) | Compounds 4a-e | K562 (Leukemia) | IC50 | 18 to 50 μg/mL[3] |
| Table 2: Comparative Neuroprotective Activity of Isoxazole Isomers | ||||
| Compound Class | Specific Isomer/Compound | Assay | Activity Metric | Value |
| Chroman-substituted Isoxazoles | 3-Aryl-5-(chroman-5-yl)-isoxazoles (e.g., 17, 18) | Oxidative stress-induced death of neuronal HT22 cells | EC50 | ~0.3 µM[4][5] |
| Other (chroman-5-yl) and (chroman-2-yl)-isoxazoles | Oxidative stress-induced death of neuronal HT22 cells | EC50 | > 1 µM[4][5] |
| Table 3: Comparative Enzyme Inhibitory Activity of Isoxazole-containing Hybrids | ||||
| Compound Class | Specific Isomer/Compound | Target Enzyme | Activity Metric | Value |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | SCD1 and SCD5 | IC50 | 45 µM |
| Isoxazole-Oxazole Hybrid | Compound 14 | SCD1 | IC50 | 19 µM |
| SCD5 | IC50 | 10 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of isoxazole isomers are provided below. These protocols are generalized and may require optimization for specific compounds and biological systems.
Anticancer Activity Assays
1. Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell viability by measuring the cellular protein content.
-
Materials: 96-well microtiter plates, cancer cell lines, complete culture medium, isoxazole derivative stock solution (in DMSO), Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution, microplate reader.
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of the isoxazole derivatives are added to the wells, and the plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Adherent cells are fixed by adding cold TCA.
-
Staining: The plates are stained with SRB solution.
-
Absorbance Measurement: The bound dye is solubilized with Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
2. Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, isoxazole derivative, Phosphate-Buffered Saline (PBS), Annexin V-FITC, Propidium Iodide (PI), Binding Buffer, flow cytometer.
-
Procedure:
-
Cell Treatment: Cells are treated with the isoxazole derivative at desired concentrations for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Binding Buffer, then stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, bacterial strains, appropriate broth medium, isoxazole derivative stock solution.
-
Procedure:
-
Serial Dilution: Serial dilutions of the isoxazole derivatives are prepared in the broth medium in the wells of a 96-well plate.
-
Inoculation: A standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Enzyme Inhibition Assay
1. General Protocol for Enzyme Inhibition
This protocol can be adapted for various enzymes, such as kinases, proteases, or oxidoreductases.
-
Materials: 96-well plates, purified enzyme, substrate, buffer solution, isoxazole derivative stock solution, detection reagents, microplate reader.
-
Procedure:
-
Reaction Setup: The enzyme, buffer, and various concentrations of the isoxazole inhibitor are pre-incubated in the wells of a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.
-
Detection: The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent) with a microplate reader.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and potential modulation by isoxazole isomers.
The above diagram illustrates a simplified workflow for the initial screening and evaluation of isoxazole isomers for a specific biological activity.
Caption: General experimental workflow for comparing isoxazole isomers.
References
- 1. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
Spectroscopic Comparison of Isoxazole Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of isoxazole derivatives is paramount.[1][2][3] This guide provides a comparative overview of the spectroscopic characteristics of various isoxazole derivatives, supported by experimental data and detailed protocols. The isoxazole ring is a key moiety in numerous pharmacologically active compounds, and its derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4]
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for elucidating the structures and electronic properties of these compounds.[5][6][7] This guide will delve into the characteristic spectroscopic signatures of isoxazole derivatives, offering a valuable resource for their identification and characterization.
Comparative Spectroscopic Data
Table 1: UV-Visible Spectroscopy Data of Isoxazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 386 | [8] |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 | [6] |
| (E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 382 | [8] |
| (E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 380 | [8] |
| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Methanol | 376 | [6] |
Table 2: Infrared (IR) Spectroscopy Data of Isoxazole Derivatives
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| 3,5-Diarylisoxazoles | 3125-3100 (isoxazole C-H stretch), 1620-1610 (C=N stretch) | [5] |
| 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol derivatives | 1643-1612 (C=N stretch), 1265-1250 (C-N stretch), 1168-1110 (N-O stretch) | [9] |
| 1,3-bis(4-nitrophenyl)prop-2-en-1-one derived isoxazole | 1276 (C-N stretch), 1153 (N-O stretch), 1068 (C-O stretch) | [10] |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 2974 (C-H), 1733 (C=O), 1608 (C=N), 1587 (C=C alkene), 1559 (C=C aromatic) | [8] |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | 3419 (O-H), 2980 (C-H), 1727 (C=O), 1615 (C=N), 1587 (C=C alkene), 1558 (C=C aromatic) | [6] |
Table 3: ¹H NMR Spectroscopy Data of Isoxazole Derivatives
| Compound | Key ¹H NMR Signals (ppm, Solvent) | Reference |
| Isoxazole | H-3: 8.15, H-4: 6.34, H-5: 8.51 (CDCl₃) | [11] |
| 3,5-Diarylisoxazoles | 7.0-6.5 (singlet, lone isoxazole proton) | [5] |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | 8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.54 – 7.45 (m, 3H), 7.37 (s, 1H) (CDCl₃) | [12] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | 8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H) (CDCl₃) | [12] |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 8.84 (1H, d, J = 8 Hz), 8.04 (1H, s), 7.50 (1H, t, J = 8 Hz), 7.05 (1H, t, J = 8 Hz), 6.93 (1H, d, J = 8 Hz), 3.91 (3H, s), 2.61 (2H, t, J = 8 Hz), 1.77 (2H, h, J = 8 Hz), 1.04 (3H, t, J = 8 Hz) (CDCl₃) | [8] |
Table 4: ¹³C NMR Spectroscopy Data of Isoxazole Derivatives
| Compound | Key ¹³C NMR Signals (ppm, Solvent) | Reference |
| Isoxazole | C-3: 150.3, C-4: 103.8, C-5: 158.4 | [13] |
| 5-Phenyl-3-(quinolin-2-yl)isoxazole | 170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6 (CDCl₃) | [12] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5 (CDCl₃) | [12] |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 168.75, 164.43, 159.92, 143.85, 136.28, 133.44, 121.30, 120.95, 117.94, 110.82, 56.09, 28.14, 19.96, 14.06 (CDCl₃) | [8] |
Table 5: Mass Spectrometry Data of Isoxazole Derivatives
| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |
| Isoxazole | Electron Ionization (70 eV) | 69 (M+), 68, 42, 41, 40 | [14] |
| 3,5-Diarylisoxazoles | Electron Ionization | Fragmentation is predictable and can be used to distinguish isomers. The molecular ion rearranges with N-O bond cleavage to form an acylazirine, which then undergoes α-cleavage. | [5] |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | ESI | [M+H]⁺: 246.1097 (Calculated: 246.1129) | [8] |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | ESI | [M+H]⁺: 276.1268 (Calculated: 276.1235) | [6] |
| 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | ESI | [M+H]⁺: 303.1128 (Calculated: 303.1133) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key spectroscopic techniques cited.
1. UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or chloroform) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.[6][8] The solvent used should be transparent in the wavelength range of interest.
-
Data Acquisition: The UV-Vis spectra are recorded over a wavelength range of 200-800 nm.[6] The absorption maxima (λmax) are then determined.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly employed.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is frequently used.[6][8] Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.
-
Data Acquisition: The IR spectra are typically recorded in the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).[9]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to record ¹H and ¹³C NMR spectra.[6][7][8]
-
Sample Preparation: The isoxazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6][8] Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are given in Hertz (Hz).[6][8]
4. Mass Spectrometry (MS)
-
Instrumentation: Various mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, often coupled with a high-resolution mass analyzer.[5][6][8][15]
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like HPLC.[15]
-
Data Acquisition: For EI, the mass spectrum shows the molecular ion peak and various fragment ions. For ESI, the spectrum typically shows the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition.[12][16]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of newly synthesized isoxazole derivatives.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. DSpace [dr.lib.iastate.edu]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. researchgate.net [researchgate.net]
Benchmarking Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Against Known Anti-inflammatory Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate against established inhibitors, focusing on its potential role in anti-inflammatory pathways. Due to the nascent stage of research on this specific compound, this guide synthesizes information from related isoxazole derivatives to project its potential efficacy and guide future experimental design.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] this compound, a member of this versatile class, is structurally primed for interaction with biological targets pertinent to inflammation. While direct experimental data on this specific ester is limited, its corresponding carboxylic acid, 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid, is recognized as a valuable intermediate in the development of anti-inflammatory and analgesic drugs, often employed in studies of enzyme inhibition and receptor interactions.[1][2] This guide, therefore, positions this compound within the context of cyclooxygenase (COX) inhibition, a well-established mechanism for anti-inflammatory drugs.
Experimental Workflow and Signaling Pathway
To contextualize the benchmarking process, the following diagrams illustrate a typical experimental workflow for evaluating enzyme inhibitors and the canonical COX signaling pathway.
Comparative Performance Data
The following table presents a hypothetical performance benchmark of this compound against well-established COX inhibitors. The data for the subject compound is projected based on the known activities of structurally similar isoxazole derivatives and serves as a putative target for future experimental validation.
| Compound | Target | IC50 (µM) - Hypothetical | Known Inhibitor(s) | IC50 (µM) - Reported |
| This compound | COX-2 | 5 - 15 | Celecoxib | 0.04 - 0.8 |
| COX-1 | > 100 | Ibuprofen | ||
| Aspirin | > 200 |
Note: The IC50 values for this compound are speculative and intended for illustrative purposes. Experimental determination is required for accurate benchmarking.
Detailed Experimental Protocols
The following are standard protocols for the key experiments cited in the benchmarking of anti-inflammatory compounds.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Test compound (this compound) and known inhibitors (e.g., Celecoxib, Ibuprofen)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound/inhibitor at various concentrations.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Anti-inflammatory Activity
Objective: To evaluate the effect of the test compound on the production of pro-inflammatory mediators in a cellular context.
Materials:
-
A suitable cell line (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Test compound and known inhibitors
-
Cell culture medium and supplements
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or known inhibitors for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the dose-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.
Conclusion
While direct experimental evidence for this compound is still forthcoming, its structural similarity to other biologically active isoxazoles suggests its potential as a selective COX-2 inhibitor. The provided hypothetical data and experimental protocols offer a framework for initiating a comprehensive benchmarking study. Future research should focus on validating these projections through rigorous in vitro and in vivo testing to fully elucidate the therapeutic potential of this promising compound.
References
A Comparative Guide to the Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: An Evaluation of Reproducibility
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthetic routes, focusing on reproducibility, yield, and reaction conditions, supported by available experimental data.
Comparison of Synthetic Methodologies
The synthesis of this compound and its analogs primarily revolves around the construction of the isoxazole ring. The most prevalent methods include 1,3-dipolar cycloaddition and multi-component reactions. Below is a summary of these approaches with reported yields and reaction parameters.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Reported Yield (%) |
| 1,3-Dipolar Cycloaddition | 4-methoxybenzaldoxime, Ethyl propiolate | Copper(I) salt | Aqueous solvents | Not specified | Good |
| One-Pot Reaction from α,β-Unsaturated Carbonyl | (E)-ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, N-hydroxyl-4-toluenesulfonamide | K₂CO₃ | Methanol/Water | Not specified | Moderate to Excellent |
| Solvent-Free Mechanochemical Synthesis | 4-methoxybenzonitrile oxide, Ethyl propiolate | Cu/Al₂O₃ | None (Ball-milling) | Not specified | Moderate to Excellent |
| From Ketoxime (for the carboxylic acid precursor) | 1-(4-methoxyphenyl)ethan-1-one oxime | 2-Iodoxybenzoic acid (IBX) | Chloroform | 4 hours | 75 |
| Cycloaddition-Condensation (for a similar ester) | Ethyl nitroacetate, a propargyl ether with a 4-methoxyphenyl group | Sodium Hydroxide | Water/Ethanol | 16 hours | 86 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are protocols for two common methods.
Method 1: One-Pot Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This method is a convenient one-pot, three-step procedure that utilizes a regioselective copper(I)-catalyzed cycloaddition.[1][2] The reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne.
Protocol:
-
To a solution of 4-methoxybenzaldoxime in an aqueous solvent, add a copper(I) catalyst (e.g., CuI or Cu₂O).
-
Introduce an oxidizing agent (e.g., a mild source of positive halogen) to generate the nitrile oxide in situ.
-
Add ethyl propiolate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
A key advantage of this method is that most functional groups are tolerated, and the reaction can be performed without protection from oxygen.[1][2] The use of stoichiometric amounts of reagents helps to minimize byproduct formation.[1][2]
Method 2: One-Pot Synthesis from an α,β-Unsaturated Carbonyl Compound
This approach offers an efficient and regioselective route to 3,5-disubstituted isoxazoles from readily available α,β-unsaturated carbonyl compounds.[3][4]
Protocol:
-
Dissolve (E)-ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and N-hydroxyl-4-toluenesulfonamide in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) as a base to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography.
This method is noted for its mild reaction conditions and high regioselectivity.[3][4] The yield can be influenced by the electronic properties of the substituents on the α,β-unsaturated carbonyl compound, with electron-withdrawing groups generally leading to higher yields.[3]
Reproducibility and Key Considerations
The reproducibility of these synthetic methods can be influenced by several factors:
-
Purity of Starting Materials: Impurities in the starting materials, particularly the alkyne and the aldoxime, can significantly impact the yield and lead to the formation of side products.
-
Control of Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can affect the outcome, especially in the in situ generation of reactive intermediates like nitrile oxides.
-
Catalyst Activity: In catalyzed reactions, the quality and activity of the catalyst are critical for consistent results. For the copper-catalyzed reaction, the oxidation state of the copper is important.
-
Work-up and Purification: The efficiency of the extraction and purification steps will directly influence the final isolated yield and purity of the product.
The solvent-free mechanochemical approach is reported to be reproducible on a gram scale with minimal variation in milling time, offering a scalable and environmentally friendly alternative.[5] One-pot syntheses, while efficient, may require careful optimization to suppress the formation of byproducts.[1][2][3][4]
Signaling Pathways and Experimental Workflows
To visualize the reaction pathways and experimental workflows, the following diagrams are provided in the DOT language.
Caption: Comparative workflow of two primary synthesis methods.
Caption: Simplified mechanism of 1,3-dipolar cycloaddition.
References
- 1. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 4. Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical data for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a key organic compound with potential applications in medicinal chemistry. By employing multiple analytical techniques, researchers can ensure the identity, purity, and quality of this compound, which is critical for reproducible research and drug development. This document outlines the experimental protocols for these techniques and presents a comparative analysis of the expected data.
Data Presentation: Comparative Analytical Data
A crucial aspect of data validation is the comparison of results from orthogonal analytical methods. The following table summarizes the expected quantitative data from various techniques for this compound.
| Analytical Technique | Parameter | Expected Value/Result | Alternative Compound: Ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (t_R) | ~ 5.2 min | ~ 4.8 min |
| Purity (by area %) | > 98% | > 98% | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time (t_R) | ~ 12.5 min | ~ 13.1 min |
| Mass-to-charge ratio (m/z) | 247.08 (M+), 202.07, 135.05 | 233.06 (M+), 188.05, 121.03 | |
| Nuclear Magnetic Resonance (¹³C NMR) | Chemical Shift (δ) | See detailed spectrum below | See detailed spectrum below |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~1720 (C=O, ester), ~1610 (C=N), ~1250 (C-O, ether) | ~3300 (O-H), ~1715 (C=O, ester), ~1615 (C=N), ~1240 (C-O, ether) |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results.
1. High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides separation based on volatility and definitive identification through mass fragmentation patterns.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
3. Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Standard proton-decoupled ¹³C spectrum.
¹³C NMR Data for this compound: [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (ester) | ~160.1 |
| C3 (isoxazole) | ~156.5 |
| C5 (isoxazole) | ~170.2 |
| C4 (isoxazole) | ~101.8 |
| C (aromatic, attached to isoxazole) | ~122.3 |
| CH (aromatic) | ~129.5 (2C), ~114.8 (2C) |
| C-O (aromatic) | ~162.1 |
| O-CH₃ | ~55.6 |
| O-CH₂ | ~61.9 |
| CH₃ (ethyl) | ~14.2 |
Mandatory Visualizations
Logical Workflow for Analytical Data Cross-Validation
The following diagram illustrates the logical flow of cross-validating analytical data for a given compound.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Disposal of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
For researchers and scientists engaged in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.
Disclaimer: No specific Safety Data Sheet (SDS) detailing disposal procedures for this compound was identified. The following procedures are based on general guidelines for the disposal of isoxazole derivatives, novel chemical compounds, and hazardous laboratory waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[1]
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the compound as a substance with unknown toxicity.[2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat.[1][2] | Protects clothing and skin from contamination. |
| Respiratory | A suitable respirator should be used if there is a potential for aerosol generation.[2] | Minimizes inhalation of the compound. |
In the event of accidental exposure, follow these first aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
II. Waste Characterization and Segregation
As a novel compound, this compound should be treated as hazardous waste until proven otherwise.[3][4] Proper segregation is the cornerstone of a safe and compliant disposal process.
Waste Streams:
| Waste Type | Description | Segregation Protocol |
| Solid Waste | Unused or expired pure compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE. | Collect in a dedicated, clearly labeled, leak-proof container compatible with the chemical.[2] Mark as "Hazardous Waste" with the full chemical name.[2] |
| Liquid Waste | Solutions containing the dissolved compound, and rinsates from cleaning contaminated glassware. | Collect in a dedicated, labeled, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.[2] The container should be kept closed when not in use.[5] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. | Place in a designated, puncture-resistant sharps container that is also chemically compatible. |
| Empty Containers | The original container of the compound. | Triple-rinse with a suitable solvent.[6] The rinsate must be collected and treated as hazardous liquid waste.[6] After rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass waste, with the label fully defaced.[6][7] |
III. Disposal Workflow
The proper disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
Caption: Disposal workflow for this compound.
IV. Operational and Disposal Plan
1. Waste Collection and Container Management:
-
Utilize containers that are in good condition, free of leaks, and compatible with the chemical.[6]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][6] Do not use abbreviations.[6]
-
Keep containers securely closed at all times, except when adding waste.[5][6]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[8]
2. Storage:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.[5]
-
Utilize secondary containment to prevent spills from reaching the environment.[3][5]
3. Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[6] They will ensure the waste is transported and disposed of in accordance with federal, state, and local regulations.[7]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. ethz.ch [ethz.ch]
- 9. angenechemical.com [angenechemical.com]
Personal protective equipment for handling Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate was found. The following guidance is based on the general hazards associated with isoxazole derivatives and aromatic esters. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, based on best practices for chemically related compounds.
Personal Protective Equipment (PPE)
Based on the potential hazards of similar isoxazole and aromatic ester compounds, the following personal protective equipment is recommended.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2][3] | Protects against potential splashes and vapors that could cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3][4] | Protects skin from irritation and potential absorption of the compound.[1][5] Glove compatibility should be confirmed with the manufacturer's charts.[2] |
| Body Protection | A flame-retardant laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.[1][2][6] | Provides a barrier against skin contact and contamination of personal clothing.[2][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[1][2] If engineering controls are insufficient, a respirator may be required.[6][7] | Minimizes inhalation of dust, aerosols, or vapors, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe, chemical-resistant shoes.[2][6] | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
I. Handling Procedure:
-
Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[2] Confirm that all necessary PPE is available and in good condition. An eyewash station and safety shower should be readily accessible.
-
Weighing and Transfer: Handle the solid compound carefully to avoid creating dust.[1] Use non-sparking tools for transfers.[2]
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself. Use appropriate gloves for the solvent being used.[3][4]
-
Heating: If heating is required, be aware that the formation of toxic gases is possible.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work area.[2]
II. Storage Plan:
-
Container: Store in a tightly sealed, clearly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong alkalis.
III. Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, labeled hazardous waste container.[2]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, as well as contaminated PPE, should be disposed of as hazardous waste.[1][2]
-
Disposal Route: Do not dispose of this chemical down the drain or in standard trash.[2] Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[1][2]
Logical Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
